molecular formula C7H10N2O B1330575 4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE CAS No. 76139-65-6

4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE

Cat. No.: B1330575
CAS No.: 76139-65-6
M. Wt: 138.17 g/mol
InChI Key: MCEGLEZWTMEYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Hydroxy-3,5-dimethylpyridin-4-imine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 272272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-3,5-dimethylpyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-9(10)4-6(2)7(5)8/h3-4,8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEGLEZWTMEYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=C(C1=N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313547
Record name 1-hydroxy-3,5-dimethylpyridin-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76139-65-6
Record name NSC272272
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-3,5-dimethylpyridin-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The systematic evaluation of physicochemical properties is a cornerstone of modern drug discovery and development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately influence its therapeutic efficacy and safety. This document outlines the key physicochemical parameters for the characterization of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE and provides standardized experimental protocols for their determination.

Data Summary

A comprehensive physicochemical profile is essential for understanding the behavior of a potential drug candidate. The following table summarizes the critical parameters for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

PropertyValueMethod of Determination
Molecular Weight ( g/mol )-Calculation
Melting Point (°C)-Capillary Method
Boiling Point (°C)-Thiele Tube Method
Solubility (mg/mL)-Shake-Flask Method
pKa-Potentiometric Titration
LogP (Octanol-Water)-Shake-Flask Method

Experimental Protocols

Accurate and reproducible experimental data is fundamental to the characterization of a new chemical entity. The following sections detail the methodologies for determining the key physicochemical properties of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[1][2][3][4][5] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.[1][2]

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.[2][3][4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.[1][5]

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has liquefied are recorded. This range is the melting point of the compound.[1][4]

  • Heating Rate: A slow heating rate of 1-2°C per minute is crucial for an accurate determination, especially near the expected melting point.[1][2]

Solubility Determination

Solubility, particularly aqueous solubility, is a critical factor influencing a drug's absorption and bioavailability.[6]

Methodology: Shake-Flask Method [7]

  • Equilibrium: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[7]

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.[7]

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]

pKa Determination

The acid dissociation constant (pKa) is the pH at which a compound exists in an equal mixture of its protonated and deprotonated forms. It is a critical parameter for predicting a drug's behavior in different physiological environments.

Methodology: Potentiometric Titration [8]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture) to a known concentration.[8]

  • Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is monitored using a calibrated pH meter.[8]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[8][9][10] For improved accuracy, multiple titrations should be performed.[8]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.[11]

Methodology: Shake-Flask Method [11][12]

  • Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The two phases are pre-saturated with each other.

  • Equilibration: The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached.[12]

  • Phase Separation: The octanol and aqueous layers are separated.

  • Concentration Measurement: The concentration of the compound in each phase is measured using an appropriate analytical method.[12]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[11]

Visualizations

Diagrams are provided to illustrate key experimental workflows and the logical relationships in drug development.

experimental_workflow_melting_point A Finely powder the 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE sample B Pack into a capillary tube A->B C Place in melting point apparatus B->C D Heat gradually (1-2°C/min) C->D E Record temperature range from first liquid to complete liquefaction D->E F Melting Point Range E->F

Melting Point Determination Workflow

experimental_workflow_solubility A Add excess compound to a known volume of solvent B Agitate at constant temperature until equilibrium A->B C Separate saturated solution from undissolved solid B->C D Quantify concentration in the clear solution (e.g., HPLC) C->D E Solubility Value D->E

Aqueous Solubility Determination Workflow

experimental_workflow_pka cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Dissolve compound in a suitable solvent B Titrate with standardized acid or base A->B C Monitor pH continuously B->C D Plot pH vs. titrant volume C->D E Determine inflection point of the titration curve D->E F pKa Value E->F

pKa Determination Workflow

physicochemical_properties_in_drug_development cluster_properties Physicochemical Properties cluster_adme ADME Profile Solubility Solubility Absorption Absorption Solubility->Absorption Lipophilicity Lipophilicity (LogP) Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution pKa pKa pKa->Absorption Excretion Excretion pKa->Excretion MeltingPoint Melting Point / Purity Efficacy Therapeutic Efficacy and Safety MeltingPoint->Efficacy Formulation Absorption->Efficacy Distribution->Efficacy Metabolism Metabolism Metabolism->Efficacy Excretion->Efficacy

Role of Physicochemical Properties in Drug Development

References

Spectroscopic Analysis of 4-Amino-3,5-dimethylpyridine-1-oxide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 4-amino-3,5-dimethylpyridine-1-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines a plausible synthetic route and presents expected spectroscopic characteristics based on the analysis of structurally related compounds. Furthermore, it details generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this class of compounds.

Synthetic Pathway

The synthesis of 4-amino-3,5-dimethylpyridine-1-oxide can be envisioned as a three-step process starting from 3,5-dimethylpyridine. The proposed pathway involves N-oxidation, followed by nitration at the 4-position, and subsequent reduction of the nitro group to an amine.

Synthetic Pathway A 3,5-Dimethylpyridine B 3,5-Dimethylpyridine-1-oxide A->B N-Oxidation (e.g., m-CPBA or H₂O₂/AcOH) C 4-Nitro-3,5-dimethylpyridine-1-oxide B->C Nitration (e.g., HNO₃/H₂SO₄) D 4-Amino-3,5-dimethylpyridine-1-oxide C->D Reduction (e.g., Fe/HCl or H₂/Pd-C)

A proposed synthetic route for 4-amino-3,5-dimethylpyridine-1-oxide.

Spectroscopic Data (Predicted)

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of 4-amino-3,5-dimethylpyridine-1-oxide. These values are predictions based on known spectral data of analogous compounds, including aminopyridines, dimethylpyridines, and their N-oxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-67.8 - 8.2Singlet-
-NH₂4.5 - 5.5Broad Singlet-
-CH₃ (at C3, C5)2.1 - 2.4Singlet-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-4145 - 150
C-2, C-6135 - 140
C-3, C-5120 - 125
-CH₃15 - 20
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (-NH₂)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic, -CH₃)2850 - 3000Medium
N-O Stretch1200 - 1300Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]+•~138.08
[M+H]⁺~139.09

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 4-amino-3,5-dimethylpyridine-1-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern if MS/MS analysis is performed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of a synthesized compound like 4-amino-3,5-dimethylpyridine-1-oxide.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_characterization Final Characterization Synthesized_Compound Synthesized 4-Amino-3,5-dimethylpyridine-1-oxide NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Groups Present IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Final_Structure Structure Confirmation NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

An In-depth Technical Guide on the Potential Biological Activities of Substituted Pyridine-1-Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-1-oxides, a class of heterocyclic N-oxide compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The introduction of an N-oxide moiety to the pyridine ring alters its electronic properties, enhancing its polarity and hydrogen bonding capabilities, which in turn can lead to favorable interactions with biological targets.[1][2] This technical guide provides a comprehensive overview of the current state of research on substituted pyridine-1-oxides, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The document summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes the underlying molecular mechanisms and workflows. Pyridine-N-oxide itself is a colorless, hygroscopic solid, and its derivatives are being explored as precursors to various drugs.[2][3]

Anticancer Activity

Substituted pyridine-1-oxides have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Quantitative Anticancer Data

The anticancer efficacy of substituted pyridine-1-oxides is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of representative substituted pyridine-1-oxides against different cancer cell lines.

Compound ID/Substitution PatternCancer Cell LineIC50 (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver Cancer)4.5 ± 0.3[4]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver Cancer)Not specified, but less active than the pyridin-2-one analog[4]
Pyridine-urea derivative 8eMCF-7 (Breast Cancer)0.22 (48h), 0.11 (72h)[5]
Pyridine-urea derivative 8nMCF-7 (Breast Cancer)1.88 (48h), 0.80 (72h)[5]
1′H-spiro-indene-2,4′-pyridine derivative 5HepG-2 / Caco-210.58 ± 0.80 / 9.78 ± 0.70[6]
1′H-spiro-indoline-2,4′-pyridine derivative 7HepG-2 / Caco-28.90 ± 0.60 / 7.83 ± 0.50[6]
1′H-spiro-indoline-2,4′-pyridine derivative 8HepG-2 / Caco-28.42 ± 0.70 / 13.61 ± 1.20[6]
Novel Pyridine EnsembleHL60 / K562 (Leukemia)25.93 µg/mL / 10.42 µg/mL[7]
Mechanism of Action: p53 and JNK Signaling Pathway

A significant mechanism by which some pyridine derivatives exert their anticancer effects is through the induction of G2/M cell cycle arrest and apoptosis, mediated by the upregulation of the p53 and JNK signaling pathways.[4]

Signaling Pathway Diagram

anticancer_pathway sub_pyridine Substituted Pyridine-1-Oxide stress Cellular Stress sub_pyridine->stress p53 p53 sub_pyridine->p53 Upregulation cyclinD1 Cyclin D1 sub_pyridine->cyclinD1 Downregulation jnk JNK (c-Jun N-terminal kinase) stress->jnk jnk->p53 Upregulation apoptosis Apoptosis jnk->apoptosis Induction p21 p21 p53->p21 Activation p53->apoptosis Induction g2m_arrest G2/M Phase Cell Cycle Arrest p21->g2m_arrest Induction cyclinD1->g2m_arrest

Caption: Anticancer signaling pathway of substituted pyridine-1-oxides.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow Diagram

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add substituted pyridine-1-oxide seed_cells->add_compound incubate1 Incubate for 24-72 hours add_compound->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyridine-1-oxide compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Antimicrobial Activity

Substituted pyridine-1-oxides have demonstrated notable activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID/Substitution PatternMicroorganismMIC (µg/mL)Reference
2-(Methyldithio)pyridine-3-carbonitrileA. baumannii, E. coli, S. aureus0.5 - 64[8]
Pyridine salt 66S. aureus / E. coli56 ± 0.5% / 55 ± 0.5% (inhibition at 100 µg/mL)[8]
Pyridine salt 65E. coli55 ± 0.5% (inhibition at 100 µg/mL)[8]
Pyridine salt 61E. coli55 ± 0.5% (inhibition at 100 µg/mL)[8]
Thienopyridine derivative 12aE. coli / B. mycoides / C. albicans19.5 / <4.8 / <4.8[9]
Thienopyridine derivative 15E. coli / B. mycoides / C. albicans>4.8 / 9.8 / 39[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

Workflow Diagram

mic_workflow start Start prepare_dilutions Prepare serial dilutions of pyridine-1-oxide in broth start->prepare_dilutions inoculate Inoculate with microbial suspension prepare_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for visible growth (turbidity) incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) test.

Detailed Methodology:

  • Preparation of Dilutions: Perform a serial two-fold dilution of the substituted pyridine-1-oxide compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL). Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity

Several substituted pyridine-1-oxides have demonstrated potent anti-inflammatory properties in various in vivo models, suggesting their potential for treating inflammatory conditions.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition is a key parameter.

Compound ID/Substitution PatternAnimal ModelDoseEdema Inhibition (%)Reference
Pyridine carbothioamide analog R4Rat20 mg/kgSignificant reduction in paw size (p < 0.001)[10][11]
Pyridine carbothioamide analog R2Rat20 mg/kgSignificant reduction in paw size (p < 0.05)[10][11]
3-hydroxy-pyridine-4-one derivative ARat20 mg/kg67[12]
3-hydroxy-pyridine-4-one derivative BRat400 mg/kg43[12]
3-hydroxy-pyridine-4-one derivative CRat200 mg/kg50[12]
Pyridone and Pyridine derivatives (8 compounds)RatNot specifiedMore potent than Prednisolone[13]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model assesses the ability of a compound to reduce acute inflammation.

Workflow Diagram

edema_workflow start Start administer_compound Administer substituted pyridine-1-oxide to rats start->administer_compound inject_carrageenan Inject carrageenan into the hind paw administer_compound->inject_carrageenan measure_paw_volume Measure paw volume at different time points inject_carrageenan->measure_paw_volume calculate_inhibition Calculate percentage of edema inhibition measure_paw_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound (substituted pyridine-1-oxide) or a reference drug (e.g., indomethacin) intraperitoneally or orally to the rats.

  • Induction of Edema: After a specific period (e.g., 30 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.[14]

Neuroprotective Activity

Emerging research suggests that substituted pyridine-1-oxides may possess neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. One of the investigated mechanisms is the inhibition of monoamine oxidases (MAOs).

Quantitative Neuroprotective Data

The inhibitory activity against MAO-A and MAO-B is a key indicator of potential neuroprotective effects.

Compound ID/Substitution PatternTargetIC50 (µM)Reference
N-Pyridyl-hydrazone derivative 2kMAO-A6.12[15]
N-Pyridyl-hydrazone derivative 2lMAO-A10.64[15]
N-Pyridyl-hydrazone derivative 2nMAO-A9.52[15]
N-Pyridyl-hydrazone derivative 2jMAO-B9.30[15]
Pyridazinobenzylpiperidine derivative S15MAO-A3.691[16]
Pyridazinobenzylpiperidine derivative S5MAO-A3.857[16]
Pyridazinobenzylpiperidine derivative S5MAO-B0.203[16]
Pyridazinobenzylpiperidine derivative S16MAO-B0.979[16]
Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the degradation of neurotransmitters. Their inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for several neurological disorders.

Logical Relationship Diagram

mao_inhibition pyridine_oxide Substituted Pyridine-1-Oxide mao Monoamine Oxidase (MAO-A / MAO-B) pyridine_oxide->mao Inhibition degradation Degradation mao->degradation neuro_levels Increased Neurotransmitter Levels in Brain mao->neuro_levels neurotransmitters Neurotransmitters (e.g., Serotonin, Dopamine) neurotransmitters->degradation neuroprotection Neuroprotective Effects (Potential treatment for Alzheimer's, Parkinson's) neuro_levels->neuroprotection

Caption: Mechanism of neuroprotection via MAO inhibition.

Conclusion and Future Perspectives

Substituted pyridine-1-oxides represent a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities. The data presented in this guide highlight their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The ability to readily modify the substitution pattern on the pyridine-1-oxide ring allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships.

Future research in this area should focus on several key aspects. Firstly, the elucidation of detailed mechanisms of action for their antimicrobial and anti-inflammatory effects will be crucial for rational drug design. Secondly, expanding the scope of in vivo studies is necessary to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of lead compounds. For neuroprotective applications, further investigations into mechanisms beyond MAO inhibition are warranted. The continued exploration of this fascinating class of compounds holds significant promise for the development of novel therapeutics to address a wide range of diseases.

References

In Silico Prediction of 4-Amino-3,5-dimethylpyridine-1-oxide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive technical overview of the in silico methodologies for predicting the bioactivity of 4-amino-3,5-dimethylpyridine-1-oxide. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust, hypothetical workflow based on established computational techniques for similar pyridine-1-oxide derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to 4-Amino-3,5-dimethylpyridine-1-oxide

4-Amino-3,5-dimethylpyridine-1-oxide belongs to the pyridine N-oxide class of heterocyclic compounds. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The N-oxide functional group can significantly influence the molecule's electronic properties, solubility, and metabolic stability, potentially enhancing its therapeutic index.[4][5] Given the pharmacological importance of this chemical class, in silico prediction methods offer a rapid and cost-effective approach to evaluate the potential bioactivity of novel derivatives like 4-amino-3,5-dimethylpyridine-1-oxide.

Proposed In Silico Bioactivity Prediction Workflow

The following workflow outlines a comprehensive in silico strategy to predict the bioactivity of 4-amino-3,5-dimethylpyridine-1-oxide, focusing on a hypothetical anticancer activity. This workflow can be adapted for other potential biological targets.

In_Silico_Workflow cluster_0 Data Collection & Preparation cluster_1 Computational Modeling cluster_2 Prediction & Analysis cluster_3 Validation & Prioritization A Ligand Preparation: 3D Structure Generation & Energy Minimization D Molecular Docking: Predict binding affinity and pose with selected target A->D B Target Identification: Literature & Database Search (e.g., PDB, TargetDB) B->D C Dataset Curation: Collect known active/inactive pyridine derivatives E QSAR Modeling: Develop model to correlate structure with activity C->E J Data Integration & Analysis: Combine results from all computational methods D->J H Bioactivity Prediction: Apply QSAR model to target compound E->H F Pharmacophore Modeling: Identify essential chemical features for activity I Virtual Screening: Screen compound against pharmacophore model F->I G ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, Toxicity G->J H->J I->J K Candidate Prioritization: Rank based on predicted potency and safety J->K

Caption: Proposed in silico workflow for bioactivity prediction.

Methodologies and Hypothetical Data

This section details the core in silico methodologies and presents hypothetical data for 4-amino-3,5-dimethylpyridine-1-oxide, assuming a potential anticancer activity targeting Epidermal Growth Factor Receptor (EGFR), a common target for pyridine derivatives.[6][7]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the binding mechanism and predicting binding affinity.

Experimental Protocol:

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDockTools.

    • Define the binding site (grid box) based on the co-crystallized inhibitor or through blind docking.

  • Ligand Preparation:

    • Generate the 3D structure of 4-amino-3,5-dimethylpyridine-1-oxide using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges.

  • Docking Simulation:

    • Perform docking using software like AutoDock Vina or Glide.

    • Use a Lamarckian Genetic Algorithm with a suitable number of runs.

    • Analyze the resulting binding poses and their corresponding binding energies.

Hypothetical Docking Results:

CompoundTarget ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues
4-amino-3,5-dimethylpyridine-1-oxideEGFR1M17-8.5Met793, Gly796, Leu718
Reference Inhibitor (Erlotinib)EGFR1M17-9.2Met793, Cys797, Leu844
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds.[8][9][10][11]

Experimental Protocol:

  • Dataset Collection:

    • Compile a dataset of pyridine derivatives with experimentally determined IC50 values against a specific cancer cell line (e.g., HeLa).[8][10]

    • Divide the dataset into a training set (80%) and a test set (20%).

  • Descriptor Calculation:

    • Calculate various molecular descriptors (e.g., topological, electronic, constitutional) for each compound using software like PaDEL-Descriptor or Dragon.

  • Model Development:

    • Use multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machine) to build the QSAR model.

    • Select the most relevant descriptors.

  • Model Validation:

    • Validate the model using internal (cross-validation) and external validation (test set).

    • Evaluate statistical parameters such as R², Q², and RMSE.

Hypothetical QSAR Model and Prediction:

A hypothetical MLR-based QSAR model for anti-HeLa activity could be:

pIC50 = 0.5 * ALogP - 0.2 * TPSA + 0.8 * nHBDon + 3.5

CompoundALogPTPSAnHBDonPredicted pIC50
4-amino-3,5-dimethylpyridine-1-oxide1.265.515.0
ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound. In silico tools can predict these properties based on the chemical structure.

Experimental Protocol:

  • Input Structure:

    • Provide the SMILES or 3D structure of 4-amino-3,5-dimethylpyridine-1-oxide to an ADMET prediction server (e.g., SwissADME, pkCSM).

  • Property Calculation:

    • The server calculates various physicochemical and pharmacokinetic properties.

  • Analysis:

    • Evaluate the predicted properties against established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).

Hypothetical ADMET Profile:

PropertyPredicted ValueAcceptable Range
Molecular Weight152.19 g/mol < 500 g/mol
LogP1.1< 5
H-bond Donors1< 5
H-bond Acceptors3< 10
Human Intestinal AbsorptionHighHigh
BBB PermeabilityLowLow (for peripheral targets)
AMES ToxicityNon-mutagenicNon-mutagenic
hERG InhibitionNon-inhibitorNon-inhibitor

Potential Signaling Pathway Involvement

Based on the hypothetical anticancer activity targeting EGFR, the following signaling pathway could be implicated.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Ligand EGF Ligand EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound 4-Amino-3,5-dimethyl- pyridine-1-oxide Compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Proliferation, Survival, Angiogenesis, Invasion ERK->Response AKT AKT PI3K->AKT AKT->Response

Caption: Hypothetical EGFR signaling pathway inhibition.

Conclusion

This technical guide has outlined a comprehensive in silico approach for predicting the bioactivity of 4-amino-3,5-dimethylpyridine-1-oxide. By leveraging molecular docking, QSAR modeling, and ADMET prediction, researchers can efficiently screen and prioritize novel compounds for further experimental validation. The hypothetical data and workflows presented herein serve as a template for the rational design and development of new therapeutic agents based on the pyridine-1-oxide scaffold. Future experimental studies are warranted to validate these in silico predictions and elucidate the precise mechanism of action of this compound.

References

4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dimethylpyridine-1-oxide is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique electronic and structural features, arising from the interplay of the N-oxide functionality, the activating amino group, and the flanking methyl groups, make it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and key applications of 4-amino-3,5-dimethylpyridine-1-oxide as a chemical intermediate, with a particular focus on its role in the development of pharmacologically active agents.

Physicochemical Properties

While specific, experimentally determined physicochemical data for 4-amino-3,5-dimethylpyridine-1-oxide is not extensively reported in the public literature, the properties of its key precursor, 3,5-dimethyl-4-nitropyridine-1-oxide, offer valuable context. The reduction of the nitro group to an amino group is expected to increase the compound's polarity and basicity.

Table 1: Physicochemical Data of the Precursor 3,5-Dimethyl-4-nitropyridine-1-oxide

PropertyValue
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Light yellow solid
Melting Point 174-175 °C
Solubility Slightly soluble in DMSO and Methanol

Note: This data is for the nitro-precursor and should be used as a reference point.

Synthesis

The most direct and well-documented route to 4-amino-3,5-dimethylpyridine-1-oxide is through the reduction of its nitro-analogue, 3,5-dimethyl-4-nitropyridine-1-oxide. This precursor is typically synthesized by the nitration of 3,5-dimethylpyridine-1-oxide.

Experimental Protocol: Synthesis of 4-Amino-3,5-dimethylpyridine-1-oxide

This protocol is based on the catalytic reduction of 3,5-dimethyl-4-nitropyridine-1-oxide.[1]

Materials:

  • 3,5-Dimethyl-4-nitropyridine-1-oxide

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • 55% Hydrazine hydrate

  • Argon or Nitrogen gas

Procedure:

  • A solution of 3,5-dimethyl-4-nitropyridine-1-oxide (1.0 g, 6.0 mmol) in ethanol (100 mL) is prepared in a round-bottom flask.

  • 10% Palladium on carbon (0.1 g) is added to the stirred solution.

  • The reaction mixture is placed under an inert atmosphere of argon.

  • The mixture is heated to 90 °C.

  • 55% Hydrazine hydrate (3.7 mL, 12.0 mmol) is added dropwise to the heated solution.

  • The reaction is monitored for completion (e.g., by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield crude 4-amino-3,5-dimethylpyridine-1-oxide, which can be further purified by recrystallization or chromatography.

G cluster_synthesis Synthesis of 4-Amino-3,5-dimethylpyridine-1-oxide 3,5-Dimethyl-4-nitropyridine-1-oxide 3,5-Dimethyl-4-nitropyridine-1-oxide Reaction Mixture Reaction Mixture 3,5-Dimethyl-4-nitropyridine-1-oxide->Reaction Mixture Ethanol Ethanol Ethanol->Reaction Mixture 10% Pd/C 10% Pd/C 10% Pd/C->Reaction Mixture Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Mixture 90°C, Ar Filtration Filtration Reaction Mixture->Filtration Cool Evaporation Evaporation Filtration->Evaporation Filtrate 4-Amino-3,5-dimethylpyridine-1-oxide 4-Amino-3,5-dimethylpyridine-1-oxide Evaporation->4-Amino-3,5-dimethylpyridine-1-oxide Crude Product

Caption: Synthetic workflow for 4-Amino-3,5-dimethylpyridine-1-oxide.

Reactivity and Applications as a Chemical Intermediate

4-Amino-3,5-dimethylpyridine-1-oxide serves as a valuable intermediate in the synthesis of various heterocyclic compounds. The amino group provides a nucleophilic center, enabling a range of chemical transformations.

Precursor to Fused Heterocyclic Systems

The primary utility of 4-amino-3,5-dimethylpyridine-1-oxide in medicinal chemistry is as a building block for constructing fused heterocyclic ring systems.[2] For instance, it is a potential precursor for the synthesis of pyridotriazoles, which are scaffolds of interest in drug discovery.[2] The amino group can react with appropriate reagents to form a third ring fused to the pyridine core.

G cluster_reactivity Reactivity of 4-Amino-3,5-dimethylpyridine-1-oxide 4-Amino-3,5-dimethylpyridine-1-oxide 4-Amino-3,5-dimethylpyridine-1-oxide Diazotization Diazotization 4-Amino-3,5-dimethylpyridine-1-oxide->Diazotization e.g., NaNO2, HCl Fused Heterocycles Fused Heterocycles 4-Amino-3,5-dimethylpyridine-1-oxide->Fused Heterocycles Condensation Diazotization->Fused Heterocycles Intramolecular Cyclization Cyclization Reagent Cyclization Reagent Pyridotriazoles Pyridotriazoles Fused Heterocycles->Pyridotriazoles

Caption: Potential reaction pathways for 4-Amino-3,5-dimethylpyridine-1-oxide.

Role in the Synthesis of Proton Pump Inhibitors

While not a direct intermediate in the most common industrial syntheses, the structural motif of 4-amino-3,5-dimethylpyridine-1-oxide is closely related to the pyridine core of blockbuster anti-ulcer drugs like omeprazole and esomeprazole. The precursor, 3,5-dimethyl-4-nitropyridine-1-oxide, is a key starting material in some synthetic routes to these drugs.[2] The transformation of the nitro group to other functionalities, such as a methoxy group, is a crucial step in these syntheses. The amino derivative represents an alternative functional handle for further chemical elaboration.

Conclusion

4-Amino-3,5-dimethylpyridine-1-oxide is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from readily available precursors and its reactive amino functionality make it an attractive starting point for the construction of complex heterocyclic systems. While detailed physicochemical data on the isolated compound is limited, its utility as a synthetic building block is well-established. Further exploration of the reactivity of this compound is likely to uncover novel applications in the development of new therapeutic agents and other functional molecules.

References

An In-depth Technical Guide to the Solubility and Stability Studies of 4-Amino-3,5-dimethylpyridine-1-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the aqueous solubility and chemical stability of 4-amino-3,5-dimethylpyridine-1-oxide. Given the limited publicly available data for this specific compound, this document focuses on establishing robust experimental protocols based on industry standards, such as the International Council for Harmonisation (ICH) guidelines. These protocols are designed to generate reliable data for drug discovery and development purposes.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various formulations. Two key types of solubility are typically measured: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock, usually dimethyl sulfoxide (DMSO). This high-throughput screening method is valuable in early drug discovery to quickly identify compounds with potential solubility liabilities.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-amino-3,5-dimethylpyridine-1-oxide in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: The plate is shaken for a set period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C).

  • Precipitation Detection: The presence of precipitate is detected by measuring the turbidity of the solutions using a nephelometer or by UV-Vis spectroscopy.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is considered the "true solubility" and is crucial for lead optimization and formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Sample Preparation: Add an excess amount of solid 4-amino-3,5-dimethylpyridine-1-oxide to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).

  • Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration through a 0.45 µm filter.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is prepared using standards of known concentrations.

  • Data Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.

Table 1: Hypothetical Solubility Data for 4-Amino-3,5-dimethylpyridine-1-oxide

Assay TypeMediumpHTemperature (°C)Solubility (µg/mL)
KineticPBS7.425150
Thermodynamic0.1 N HCl1.237> 1000
ThermodynamicAcetate Buffer4.537850
ThermodynamicPhosphate Buffer6.837200

Stability Assessment

Evaluating the chemical stability of a drug candidate is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its shelf life. Stability studies are designed to understand how the compound changes under various environmental conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify the likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

  • Sample Preparation: Prepare solutions of 4-amino-3,5-dimethylpyridine-1-oxide (e.g., 1 mg/mL) in various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: The solid compound is exposed to 80°C for 48 hours.

    • Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is protected from light.

  • Sample Analysis: After the specified time, the stressed samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to help identify the structure of the degradants.

Table 2: Hypothetical Forced Degradation Data for 4-Amino-3,5-dimethylpyridine-1-oxide

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 N HCl24 h60°C15.22
0.1 N NaOH24 h60°C8.51
3% H₂O₂24 hRT25.83
Thermal (Solid)48 h80°C2.11
Photolytic (Solid)ICH Q1BRT< 1.00
Long-Term and Accelerated Stability Studies

These studies are performed on the drug substance to establish a re-test period. The studies are conducted under controlled storage conditions as defined by the ICH Q1A(R2) guideline.

  • Batch Selection: At least three primary batches of 4-amino-3,5-dimethylpyridine-1-oxide are used for the study.

  • Container Closure System: The compound is stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency: Samples are pulled and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 3, and 6 months for accelerated studies).

  • Analytical Tests: The tests should cover physical, chemical, and microbiological attributes that are susceptible to change and might influence quality, safety, and/or efficacy. This includes appearance, assay, purity (degradation products), and water content.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the solubility and stability of 4-amino-3,5-dimethylpyridine-1-oxide.

G cluster_0 Kinetic Solubility Workflow A Prepare 10 mM Stock in DMSO B Serial Dilution in 96-well Plate A->B C Add to Aqueous Buffer (PBS, pH 7.4) B->C D Incubate (1-2h) with Shaking C->D E Measure Turbidity (Nephelometry) D->E F Determine Highest Soluble Concentration E->F

Caption: Workflow for Kinetic Solubility Assay.

G cluster_1 Thermodynamic Solubility Workflow A Add Excess Solid to Buffers (pH 1.2, 4.5, 6.8) B Equilibrate (24-72h) with Shaking A->B C Centrifuge and Filter B->C D Analyze Supernatant by HPLC-UV C->D E Quantify Against Calibration Curve D->E F Report Equilibrium Solubility (µg/mL) E->F

Caption: Workflow for Thermodynamic Solubility Assay.

G cluster_2 Forced Degradation Study Workflow A Prepare Compound Solutions B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Stop Reaction B->C D Analyze by Stability-Indicating HPLC-UV/MS C->D E Identify and Quantify Degradants D->E F Determine Degradation Pathway E->F

Caption: Workflow for Forced Degradation Studies.

Conclusion

This guide outlines the essential experimental protocols for a thorough investigation of the solubility and stability of 4-amino-3,5-dimethylpyridine-1-oxide. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data that is critical for advancing a compound through the drug development pipeline. The successful execution of these studies will provide a solid foundation for formulation development and regulatory submissions.

Methodological & Application

detailed synthesis protocol for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Detailed Protocol for the Synthesis of 4-Amino-3,5-dimethylpyridine-1-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, three-step synthesis protocol for 4-amino-3,5-dimethylpyridine-1-oxide, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis begins with the N-oxidation of 3,5-dimethylpyridine, followed by nitration at the 4-position, and concludes with the reduction of the nitro group to the desired amine.

Overall Synthesis Workflow

The synthesis of 4-amino-3,5-dimethylpyridine-1-oxide is accomplished through a robust three-step process, outlined below. Each step is detailed with specific reaction conditions and purification methods.

Synthesis_Workflow Start 3,5-Dimethylpyridine Step1 Step 1: N-Oxidation Start->Step1 Intermediate1 3,5-Dimethylpyridine-1-oxide Step1->Intermediate1 H₂O₂ / Acetic Acid Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 4-Nitro-3,5-dimethylpyridine-1-oxide Step2->Intermediate2 HNO₃ / H₂SO₄ Step3 Step 3: Reduction Intermediate2->Step3 End 4-Amino-3,5-dimethylpyridine-1-oxide Step3->End Catalytic Hydrogenation (e.g., H₂ / Pd-C)

Figure 1: Overall workflow for the synthesis of 4-amino-3,5-dimethylpyridine-1-oxide.

Step 1: Synthesis of 3,5-Dimethylpyridine-1-oxide

The initial step involves the N-oxidation of 3,5-dimethylpyridine (also known as 3,5-lutidine). This is a well-established transformation, typically achieved using an oxidizing agent in an acidic medium.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyridine in glacial acetic acid.

  • Addition of Oxidant: While stirring, carefully add hydrogen peroxide (30-35% solution) to the mixture. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess acetic acid under reduced pressure. The residue is then dissolved in water, and the pH is adjusted to basic (pH > 8) using a suitable base such as sodium carbonate. The aqueous layer is extracted multiple times with a chlorinated solvent (e.g., dichloromethane or chloroform). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield 3,5-dimethylpyridine-1-oxide as a solid.

Quantitative Data for Step 1
Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsAmount Used
3,5-Dimethylpyridine107.151.01.0(Example) 10.7 g
Hydrogen Peroxide (30%)34.01~1.5-2.0~1.5-2.0(Example) 17-23 mL
Glacial Acetic Acid60.05-(Solvent)(Example) 50 mL
Product: 3,5-Dimethylpyridine-1-oxide 123.15 --Yields typically >90%

Step 2: Synthesis of 4-Nitro-3,5-dimethylpyridine-1-oxide

The intermediate, 3,5-dimethylpyridine-1-oxide, is subsequently nitrated at the 4-position. This is a regioselective reaction directed by the N-oxide group.

Experimental Protocol
  • Reaction Setup: In a flask cooled in an ice bath, add concentrated sulfuric acid. Slowly add 3,5-dimethylpyridine-1-oxide to the sulfuric acid while stirring, ensuring the temperature remains low.

  • Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. This mixture is then added dropwise to the solution of the N-oxide, maintaining the temperature below 10°C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is slowly warmed to 90-100°C and stirred for several hours. The reaction should be monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the pH is approximately 8. The precipitated solid is collected by filtration, washed with cold water, and dried to afford 4-nitro-3,5-dimethylpyridine-1-oxide.[1]

Quantitative Data for Step 2
Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsAmount Used
3,5-Dimethylpyridine-1-oxide123.151.01.0(Example) 12.3 g
Concentrated Sulfuric Acid98.08-(Solvent/Catalyst)(Example) 50 mL
Concentrated Nitric Acid63.01~1.5-2.0~1.5-2.0(Example) ~8-11 mL
Product: 4-Nitro-3,5-dimethylpyridine-1-oxide 168.15 --Yields typically 85-95% [1]

Step 3: Synthesis of 4-Amino-3,5-dimethylpyridine-1-oxide

The final step is the reduction of the 4-nitro group to the corresponding amino group. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol
  • Reaction Setup: To a solution of 4-nitro-3,5-dimethylpyridine-1-oxide in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 atm). The mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen and confirmed by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully vented, and the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to give 4-amino-3,5-dimethylpyridine-1-oxide.

Quantitative Data for Step 3
Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsAmount Used
4-Nitro-3,5-dimethylpyridine-1-oxide168.151.01.0(Example) 16.8 g
Palladium on Carbon (10%)--(Catalyst)(Example) 0.5-1.0 g
Hydrogen Gas2.02ExcessExcess1-4 atm pressure
Solvent (e.g., Ethanol)46.07-(Solvent)(Example) 150 mL
Product: 4-Amino-3,5-dimethylpyridine-1-oxide 138.17 --Yields are generally high

Alternative Reduction Method

An alternative to catalytic hydrogenation is the use of a metal in an acidic medium.

Reduction_Alternative Start 4-Nitro-3,5-dimethylpyridine-1-oxide Reduction Reduction with Fe / Acetic Acid Start->Reduction End 4-Amino-3,5-dimethylpyridine-1-oxide Reduction->End

Figure 2: Alternative reduction using iron in acetic acid.

This method involves suspending the nitro compound in a mixture of iron powder and acetic acid and heating the mixture.[2] The work-up typically involves filtration to remove iron salts, followed by basification and extraction of the product.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • N-oxidation and nitration reactions can be highly exothermic. Proper temperature control is crucial.

  • Concentrated acids and hydrogen peroxide are corrosive and strong oxidizers. Handle them with care in a fume hood.

  • Catalytic hydrogenation with palladium on carbon and hydrogen gas is flammable and potentially explosive. Ensure the system is properly set up and purged of air. Palladium on carbon can be pyrophoric when dry and exposed to air.

This detailed protocol provides a reliable pathway for the synthesis of 4-amino-3,5-dimethylpyridine-1-oxide, a key intermediate for further chemical and pharmaceutical development.

References

Application Notes and Protocols: 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dimethylpyridine-1-oxide is a substituted pyridine N-oxide that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a directing N-oxide functionality, allows for diverse reactivity and the construction of complex heterocyclic scaffolds. This document provides an overview of its primary application as a synthetic building block, including detailed protocols for its preparation and subsequent use in the synthesis of fused heterocyclic systems.

Synthesis of 4-Amino-3,5-dimethylpyridine-1-oxide

The primary route to 4-amino-3,5-dimethylpyridine-1-oxide involves the reduction of its nitro precursor, 3,5-dimethyl-4-nitropyridine-1-oxide. The nitro compound is readily synthesized by the nitration of 3,5-dimethylpyridine-1-oxide (3,5-lutidine-N-oxide).

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-nitropyridine-1-oxide

This protocol is adapted from established procedures for the nitration of pyridine N-oxides.

Materials:

  • 3,5-Dimethylpyridine-1-oxide (3,5-lutidine-N-oxide)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 3,5-dimethylpyridine-1-oxide to the cold sulfuric acid with continuous stirring.

  • To this solution, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 90-100 °C and maintain this temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or concentrated ammonium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to control the exotherm.

  • The product will precipitate as a solid. Filter the solid and wash it with cold water.

  • The aqueous layer can be further extracted with chloroform or dichloromethane to recover any dissolved product.

  • Combine the solid product with the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3,5-dimethyl-4-nitropyridine-1-oxide.

Quantitative Data for Nitration of 3,5-Lutidine-N-oxide (Exemplary):

Reactant/ReagentMolar RatioTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC)
3,5-Lutidine-N-oxide190-1002-485-95>98%
Conc. H₂SO₄-----
Fuming HNO₃~3----
Experimental Protocol: Reduction of 3,5-Dimethyl-4-nitropyridine-1-oxide

The reduction of the nitro group to an amine is a key transformation. Catalytic hydrogenation is a clean and efficient method.

Materials:

  • 3,5-Dimethyl-4-nitropyridine-1-oxide

  • Palladium on Carbon (Pd/C, 5-10 mol%) or Raney Nickel (Ra-Ni)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • Dissolve 3,5-dimethyl-4-nitropyridine-1-oxide in ethanol or methanol in a hydrogenation vessel.

  • Carefully add the Pd/C or Ra-Ni catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 4-amino-3,5-dimethylpyridine-1-oxide.

Quantitative Data for Reduction of 3,5-Dimethyl-4-nitropyridine-1-oxide (Typical):

CatalystSolventH₂ Pressure (atm)Temperature (°C)Reaction Time (h)Yield (%)
10% Pd/CEthanol1-4Room Temp.2-6>95%
Raney NiMethanol1-4Room Temp.4-8~90%

Synthesis Workflow

Synthesis_Workflow Start 3,5-Dimethylpyridine-1-oxide Nitro 3,5-Dimethyl-4-nitropyridine-1-oxide Start->Nitro Nitration (H₂SO₄, HNO₃) Amino 4-Amino-3,5-dimethylpyridine-1-oxide Nitro->Amino Reduction (H₂, Pd/C)

Caption: Synthetic pathway to 4-amino-3,5-dimethylpyridine-1-oxide.

Applications in the Synthesis of Fused Heterocyclic Systems

4-Amino-3,5-dimethylpyridine-1-oxide is a key precursor for the synthesis of various fused heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The amino group can undergo diazotization followed by cyclization, or it can be used in condensation reactions to form new rings.

Application Example: Synthesis of Pyridotriazoles

Proposed Experimental Protocol (General):

Materials:

  • 4-Amino-3,5-dimethylpyridine-1-oxide

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or other mineral acid

  • Appropriate solvent (e.g., water, acetic acid)

Procedure:

  • Dissolve 4-amino-3,5-dimethylpyridine-1-oxide in a suitable acidic solution (e.g., dilute HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for a specified period to allow for the formation of the diazonium salt.

  • The reaction conditions would then be adjusted (e.g., heating, addition of a catalyst) to promote the intramolecular cyclization to form the pyridotriazole ring system.

  • The product would be isolated by neutralization, extraction, and purification by chromatography or recrystallization.

Logical Relationship for Pyridotriazole Synthesis

Pyridotriazole_Synthesis Amino 4-Amino-3,5-dimethyl- pyridine-1-oxide Diazonium Diazonium Salt Intermediate Amino->Diazonium Diazotization (NaNO₂, H⁺) Pyridotriazole Pyridotriazole Derivative Diazonium->Pyridotriazole Intramolecular Cyclization

Caption: Proposed pathway for pyridotriazole synthesis.

Other Potential Applications

The unique electronic properties of 4-amino-3,5-dimethylpyridine-1-oxide suggest its potential in other areas of organic synthesis, although these are less documented.

  • Catalysis: The N-oxide moiety can act as a Lewis base and a hydrogen bond acceptor, potentially enabling its use as an organocatalyst in various transformations. The amino group can be further functionalized to introduce chirality, leading to applications in asymmetric catalysis.

  • Ligand Synthesis: The amino group provides a handle for the introduction of coordinating moieties, allowing for the synthesis of novel ligands for transition metal catalysis. The pyridine N-oxide itself can also coordinate to metal centers.

Conclusion

4-Amino-3,5-dimethylpyridine-1-oxide is a versatile synthetic intermediate with its primary application being the construction of complex heterocyclic molecules of interest to the pharmaceutical and agrochemical industries. The straightforward synthesis from its nitro precursor and the reactivity of its functional groups make it a valuable tool for organic chemists. Further research into its catalytic activities and applications as a ligand could unveil new synthetic methodologies.

Application Notes and Protocols for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Potential Applications

4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE is a heterocyclic compound belonging to the class of aminopyridine N-oxides. This class of molecules is gaining significant interest in medicinal chemistry due to their diverse biological activities. The presence of the N-oxide functionality can enhance the physicochemical properties of the parent amine, such as increasing water solubility and modulating membrane permeability.[1][2] Furthermore, the N-oxide group can be bioreduced in vivo, suggesting a potential role for these compounds as hypoxia-activated prodrugs.[2]

Based on the activities of analogous compounds, potential therapeutic applications for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE could include:

  • Anticancer Agents: Heterocyclic N-oxides have demonstrated potent anticancer activities.[3][4] They can act as bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors.

  • Antibacterial Agents: The aminopyridine scaffold is a component of many antibacterial drugs.[4]

  • Anti-inflammatory Agents: Certain aminopyridine derivatives have shown anti-inflammatory properties.[4]

  • Neurological Disorders: 4-aminopyridine is a known potassium channel blocker used to treat multiple sclerosis.[5][6] Derivatives of 4-aminopyridine-1-oxide could potentially modulate ion channels or other neurological targets.

Structurally Related Compounds and Biological Activities

While specific data for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE is unavailable, the biological activities of several related aminopyridine derivatives have been reported. This data can guide the initial screening and hypothesis generation for the target compound.

Table 1: Biological Activities of Structurally Related Aminopyridine Derivatives

Compound ClassSpecific Example(s)Biological Target/ActivityQuantitative Data (IC₅₀/EC₅₀)Reference(s)
Aminomethyl-pyridines 4e-1, 4e-2DPP-4 InhibitionIC₅₀ = 0.044 µM (for 4e-1)[7]
2-Aminopyrimidine Derivatives Compound 1β-Glucuronidase InhibitionIC₅₀ = 2.8 ± 0.10 µM[8]
2-Aminopyridines Compound 12Neuronal Nitric Oxide Synthase (nNOS) InhibitionIC₅₀ = 0.012 µM[9]
Aminopyridine Derivatives (R)-5Trypanosoma cruzi inhibitionEC₅₀ ~ picomolar[10]
Aminopyridine Derivatives Compound 45Trypanosoma brucei inhibitionEC₅₀ = 2 nM[10]
4-Aminopyridine 4-APK⁺ Channel BlockadeIC₅₀ = 5 mM (on Aβ₁₋₄₂-induced IK)[6]

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE, based on standard assays used for similar compounds.

General Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a starting point to assess the general toxicity of the compound against various cell lines.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., Hep-G2, MCF-7, HCT116)[11] in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Hypoxia-Induced Cytotoxicity Assay

This assay can determine if the compound exhibits selective toxicity under hypoxic conditions, which is characteristic of some N-oxide prodrugs.

Protocol:

  • Cell Seeding: Seed cancer cells in two separate 96-well plates as described in the MTT assay protocol.

  • Compound Treatment: Treat both plates with serial dilutions of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

  • Incubation Conditions:

    • Normoxic Plate: Incubate one plate under standard conditions (21% O₂, 5% CO₂).

    • Hypoxic Plate: Place the second plate in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for the same incubation period.

  • Cell Viability Assessment: After the incubation period, assess cell viability in both plates using the MTT assay as described above.

  • Data Analysis: Compare the IC₅₀ values under normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia suggests selective activity.

Potential Signaling Pathways and Mechanisms of Action

The mechanism of action of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE is currently unknown. However, based on related compounds, several pathways can be hypothesized and investigated.

Bioreductive Activation Pathway

Many heterocyclic N-oxides act as prodrugs that are activated under hypoxic conditions by cellular reductases. This is a key mechanism for their selective antitumor activity.[3]

Bioreductive_Activation Compound 4-Amino-3,5-dimethyl- pyridine-1-oxide (Prodrug) Radical Cytotoxic Radical Species Compound->Radical Reduction Hypoxia Hypoxic Tumor Environment Reductases Cellular Reductases (e.g., Cytochrome P450) Hypoxia->Reductases Upregulation Reductases->Radical Catalyzes DNA_Damage DNA Damage & Cell Death Radical->DNA_Damage Induces

Caption: Hypothesized bioreductive activation of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

Modulation of Inflammatory Signaling

4-aminopyridine has been shown to modulate inflammatory signaling pathways in microglia.[6] A similar mechanism could be explored for its N-oxide derivative.

Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus K_Channel K+ Channel (e.g., Kv3.1) Ca_Influx Decreased Ca2+ Influx K_Channel->Ca_Influx Modulation MAPK p38 MAPK Pathway Ca_Influx->MAPK Inhibition NFkB NF-κB Pathway Ca_Influx->NFkB Inhibition Cytokines Pro-inflammatory Cytokine Expression (IL-1β, TNF-α) MAPK->Cytokines Downregulation NFkB->Cytokines Downregulation Compound 4-Amino-3,5-dimethyl- pyridine-1-oxide Compound->K_Channel Inhibition

Caption: Potential anti-inflammatory signaling pathway modulation.

Synthesis

The synthesis of aminopyridine N-oxides can generally be achieved through the oxidation of the corresponding aminopyridine.

Synthesis_Workflow Start 4-Amino-3,5- dimethylpyridine Oxidation Oxidation (e.g., m-CPBA or H₂O₂) Start->Oxidation Product 4-Amino-3,5- dimethylpyridine-1-oxide Oxidation->Product Purification Purification (e.g., Chromatography) Product->Purification Final Final Product Purification->Final

References

Application Notes and Protocols for Efficacy Testing of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The N-oxide functional group can enhance the physicochemical properties of the parent pyridine ring, often leading to increased water solubility and altered electronic characteristics that can modulate biological activity.[1] Research has demonstrated the potential of pyridine derivatives and their N-oxides in various therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3][4][5] These compounds have been shown to exert their effects through various mechanisms, such as enzyme inhibition, induction of apoptosis, and modulation of inflammatory pathways.[2][3][4] This document provides a detailed experimental framework for investigating the efficacy of a novel pyridine N-oxide derivative, 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE (referred to herein as "Compound-X"), with a primary focus on its potential as an anti-cancer agent.

Hypothetical Therapeutic Application: Oncology

Recent studies on pyridine derivatives have highlighted their anti-cancer properties, including the ability to inhibit histone deacetylase (HDAC), induce apoptosis and reactive oxygen species (ROS) production, and arrest the cell cycle.[3] For instance, a novel pyridine derivative, compound H42, demonstrated potent inhibitory effects on ovarian cancer cell proliferation both in vitro and in vivo.[3] This suggests that Compound-X, with its unique substitution pattern, warrants investigation for similar anti-neoplastic activities. The following protocols are designed to systematically evaluate the anti-cancer efficacy of Compound-X.

Experimental Protocols

In Vitro Efficacy Assessment

a) Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of Compound-X on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293).

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of Compound-X in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Treat the cells with the different concentrations of Compound-X and a vehicle control (DMSO). Include a positive control such as Doxorubicin.

    • Incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration.

b) Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by Compound-X.

  • Procedure:

    • Treat cells with Compound-X at concentrations around its IC50 value for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

c) Cell Cycle Analysis

This protocol assesses the effect of Compound-X on cell cycle progression.

  • Procedure:

    • Treat cells with Compound-X at its IC50 concentration for 24 hours.

    • Harvest, wash, and fix the cells in cold 70% ethanol.

    • Wash the cells and treat with RNase A.

    • Stain the cellular DNA with Propidium Iodide.

    • Analyze the DNA content by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

d) Western Blot Analysis for Key Signaling Proteins

This technique is used to investigate the effect of Compound-X on proteins involved in apoptosis and cell cycle regulation.

  • Procedure:

    • Treat cells with Compound-X for the desired time.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p53) and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

In Vivo Efficacy Assessment

a) Xenograft Mouse Model of Cancer

This model evaluates the anti-tumor activity of Compound-X in a living organism.[3][6]

  • Animal Model: Athymic nude mice (BALB/c nu/nu).

  • Procedure:

    • Subcutaneously inject a human cancer cell line (e.g., HCT116) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomly assign the mice to treatment groups (e.g., vehicle control, Compound-X at different doses, positive control like cyclophosphamide).

    • Administer the treatments intraperitoneally or orally for a specified period (e.g., 10-21 days).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups. Assess for any signs of toxicity by monitoring body weight and observing the general health of the animals.

Data Presentation

Table 1: In Vitro Cytotoxicity of Compound-X

Cell LineTypeIC50 (µM) of Compound-X (48h)
MCF-7Breast CancerData
A549Lung CancerData
HCT116Colon CancerData
HEK293Normal KidneyData

Table 2: Effect of Compound-X on Apoptosis and Cell Cycle in HCT116 Cells

Treatment% Early Apoptosis% Late Apoptosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlDataDataDataDataData
Compound-X (IC50)DataDataDataDataData

Table 3: In Vivo Anti-Tumor Efficacy of Compound-X in HCT116 Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlData-Data
Compound-X (10 mg/kg)DataDataData
Compound-X (25 mg/kg)DataDataData
Positive ControlDataDataData

Visualizations

G cluster_0 Experimental Workflow for Efficacy Testing A Compound-X Synthesis and Characterization B In Vitro Screening (MTT, Apoptosis, Cell Cycle) A->B C Mechanism of Action Studies (Western Blot, Kinase Assays) B->C D In Vivo Efficacy (Xenograft Model) B->D Promising Candidate C->D E Toxicity Assessment D->E F Lead Optimization D->F

Caption: Workflow for evaluating the anti-cancer efficacy of Compound-X.

G cluster_1 Hypothetical Signaling Pathway for Compound-X CompoundX Compound-X (4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE) HDAC HDAC Inhibition CompoundX->HDAC ROS ROS Production CompoundX->ROS Bcl2 Bcl-2 (Anti-apoptotic) Downregulation CompoundX->Bcl2 CyclinD1 Cyclin D1 Downregulation HDAC->CyclinD1 Bax Bax (Pro-apoptotic) Upregulation ROS->Bax Caspase Caspase Activation Bax->Caspase Bcl2->Caspase | Apoptosis Apoptosis Caspase->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest CyclinD1->CellCycleArrest |

References

Application Notes and Protocols for High-Thoroughput Screening Assays Involving 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-amino-3,5-dimethylpyridine-1-oxide is a heterocyclic compound featuring a substituted pyridine N-oxide core. While specific high-throughput screening (HTS) data for this particular molecule is not extensively documented in publicly available literature, its structural motifs—particularly the aminopyridine scaffold—are prevalent in a wide range of biologically active compounds, most notably kinase inhibitors. Protein kinases have emerged as a crucial class of targets in drug discovery.[1] This document provides detailed, exemplary application notes and protocols for high-throughput screening assays in which a compound like 4-amino-3,5-dimethylpyridine-1-oxide could be evaluated. The methodologies described are based on established and widely used HTS platforms for identifying and characterizing potential kinase inhibitors and modulators of inflammatory signaling pathways.

Application Note 1: Identification of Kinase Inhibitors using a Luminescence-Based Assay

This application note describes a high-throughput screening campaign to identify potential inhibitors of a target kinase using a luminescence-based assay that quantifies ATP consumption.

1. Principle of the Assay

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP. The kinase activity is therefore directly proportional to the amount of ATP consumed. Luminescence-based kinase assays, such as the Kinase-Glo® platform, utilize a thermostable luciferase to generate a light signal from the remaining ATP in the reaction.[2][3] A decrease in luminescence compared to a control without kinase inhibitor indicates ATP consumption and thus, active kinase. Conversely, if a compound inhibits the kinase, ATP consumption is reduced, resulting in a higher luminescent signal.[4] This "glow-type" luminescent signal is robust and less susceptible to interference from library compounds.[2]

2. Potential Signaling Pathway Involvement

Given the prevalence of aminopyridine scaffolds in oncology drug discovery, a hypothetical target could be a kinase involved in a cancer-related signaling pathway, such as the MAPK/ERK pathway which is crucial for cell proliferation and survival.

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival 4_AMINO_3_5_DIMETHYLPYRIDINE_1_OXIDE 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE 4_AMINO_3_5_DIMETHYLPYRIDINE_1_OXIDE->MEK Inhibition HTS_Workflow_Kinase cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Dispense_Compound 1. Dispense Compound/ Controls (50 nL) Dispense_Kinase 2. Add Kinase-Substrate Mix (5 µL) Dispense_Compound->Dispense_Kinase Dispense_ATP 3. Add ATP to Initiate Reaction (5 µL) Dispense_Kinase->Dispense_ATP Incubate_RT 4. Incubate at Room Temperature (60 min) Dispense_ATP->Incubate_RT Add_Detection_Reagent 5. Add Kinase-Glo® Reagent (10 µL) Incubate_RT->Add_Detection_Reagent Incubate_Dark 6. Incubate in Dark (10 min) Add_Detection_Reagent->Incubate_Dark Read_Luminescence 7. Read Luminescence Incubate_Dark->Read_Luminescence HCS_Workflow_NFkB Seed_Cells 1. Seed Cells in 384-well plates Add_Compound 2. Add Test Compound and Incubate Seed_Cells->Add_Compound Stimulate_Cells 3. Stimulate with TNFα Add_Compound->Stimulate_Cells Fix_Permeabilize 4. Fix, Permeabilize, and Stain Cells Stimulate_Cells->Fix_Permeabilize Image_Acquisition 5. Automated Microscopy Image Acquisition Fix_Permeabilize->Image_Acquisition Image_Analysis 6. Image Analysis: Quantify Nuclear Translocation Image_Acquisition->Image_Analysis

References

Application Notes and Protocols for the Quantification of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-3,5-dimethylpyridine-1-oxide is a substituted pyridine N-oxide. N-oxide functionalities are significant in medicinal chemistry as they can influence a molecule's polarity, solubility, and metabolic profile.[1][2] The quantification of such compounds is crucial during drug discovery and development for pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs). N-oxide metabolites can be biologically active, necessitating their exposure assessment alongside the parent drug.[3] However, the analysis of N-oxides can be challenging due to their potential instability.[3]

This document provides a detailed application note and a representative protocol for the quantification of 4-amino-3,5-dimethylpyridine-1-oxide, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While specific validated methods for this exact analyte are not widely published, the following protocols are based on established methods for similar pyridine-N-oxide compounds and related analytes.[3][4]

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of pyridine-N-oxide derivatives. The choice of method depends on the required sensitivity, selectivity, and the matrix in which the analyte is being measured.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a robust technique for the separation and quantification of small organic molecules. A patent for the related compound, 4-nitro-3,5-dimethylpyridine-N-oxide, mentions the use of HPLC for purity analysis, suggesting its applicability.[5] This method is suitable for relatively high concentration samples and for quality control purposes.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique ideal for quantifying low levels of analytes in complex matrices such as plasma, urine, and tissue extracts.[3][4] This method is particularly well-suited for pharmacokinetic and metabolism studies. Given the potential for N-oxide instability, soft ionization techniques like Electrospray Ionization (ESI) are recommended.[3][6]

Comparative Data of Analytical Methods for Related Compounds

The following table summarizes the performance of analytical methods developed for compounds structurally related to 4-amino-3,5-dimethylpyridine-1-oxide. This data provides a useful reference for expected performance characteristics of a method for the target analyte.

Analytical TechniqueCompoundMatrixLimit of Quantification (LOQ)Linearity RangeReference
LC-MS/MS2-chloromethyl-3,4-dimethoxy pyridine hydrochlorideDrug Substance0.3 ppmNot Specified[4]
LC-MS/MS2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridineAPI0.3 ng/mL0.3 - 7.5 ng/mL[7]
GC-MSPyridine N-oxideAir≈ 0.25 μg / MediaNot Specified[8]

Experimental Protocol: Quantification of 4-amino-3,5-dimethylpyridine-1-oxide by LC-MS/MS

This protocol describes a representative LC-MS/MS method for the quantification of 4-amino-3,5-dimethylpyridine-1-oxide in a biological matrix (e.g., human plasma).

1. Materials and Reagents

  • 4-amino-3,5-dimethylpyridine-1-oxide reference standard

  • Stable isotope-labeled internal standard (e.g., 4-amino-3,5-dimethylpyridine-1-oxide-d6)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

3. Chromatographic Conditions

  • Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 μm) is a suitable starting point.[4]

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is recommended to ensure good separation from matrix components. A typical gradient could be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: To be determined by infusing a standard solution of 4-amino-3,5-dimethylpyridine-1-oxide. The precursor ion will be the [M+H]+ ion. The product ions will be determined from the fragmentation of the precursor ion.

    • Internal Standard: To be determined similarly.

  • Source Parameters (to be optimized):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~350 °C

    • Cone Gas Flow: ~50 L/hr

    • Desolvation Gas Flow: ~800 L/hr

5. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and transfer to an autosampler vial for analysis.

6. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank matrix.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be run with the analytical batch.

  • The concentration of the analyte in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Diagrams

experimental_workflow sample Sample Receipt & Login prep Sample Preparation (Protein Precipitation) sample->prep Aliquoting analysis LC-MS/MS Analysis prep->analysis Injection data Data Acquisition analysis->data processing Data Processing (Integration & Quantification) data->processing report Report Generation processing->report analytical_method_validation center Validated Analytical Method specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision lod Limit of Detection (LOD) center->lod loq Limit of Quantification (LOQ) center->loq stability Stability center->stability

References

Application Notes and Protocols for the Development of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dimethylpyridine-1-oxide and its derivatives represent a promising class of compounds with potential therapeutic applications. The presence of the pyridine N-oxide moiety can enhance solubility and modulate the electronic properties of the molecule, making it an attractive scaffold for drug design.[1] The 4-amino group provides a key site for further functionalization, allowing for the exploration of a wide range of chemical space to optimize biological activity. This document provides detailed protocols for the synthesis of the core scaffold and its derivatives, as well as methodologies for evaluating their potential as anticancer and antibacterial agents.

Synthesis of 4-Amino-3,5-dimethylpyridine-1-oxide and Derivatives

The synthesis of 4-amino-3,5-dimethylpyridine-1-oxide derivatives can be approached in a multi-step process, starting from the commercially available 3,5-dimethylpyridine (3,5-lutidine). The general synthetic scheme involves N-oxidation, followed by nitration and subsequent reduction of the nitro group to an amine. This primary amine can then be further derivatized.

Protocol 1: Synthesis of 3,5-Dimethylpyridine-1-oxide

This protocol describes the N-oxidation of 3,5-dimethylpyridine using hydrogen peroxide in acetic acid.

Materials:

  • 3,5-Dimethylpyridine (3,5-lutidine)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Carbonate

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylpyridine in glacial acetic acid.

  • Heat the mixture to 60-70°C with stirring.

  • Slowly add 30% hydrogen peroxide to the reaction mixture through the dropping funnel. An exothermic reaction will occur; maintain the temperature between 70-80°C.

  • After the addition is complete, continue heating the mixture at 80°C for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 3,5-dimethylpyridine-1-oxide.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-1-oxide

This protocol details the nitration of 3,5-dimethylpyridine-1-oxide.[2][3]

Materials:

  • 3,5-Dimethylpyridine-1-oxide

  • Concentrated Sulfuric Acid

  • Potassium Nitrate or Fuming Nitric Acid

  • Ice bath, round-bottom flask, magnetic stirrer.

Procedure:

  • In a clean, dry round-bottom flask, carefully add 3,5-dimethylpyridine-1-oxide to concentrated sulfuric acid while cooling in an ice bath.

  • Prepare the nitrating mixture by dissolving potassium nitrate in concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Alternatively, use fuming nitric acid.

  • Slowly add the nitrating mixture dropwise to the solution of 3,5-dimethylpyridine-1-oxide, maintaining the temperature below 10°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-65°C for 2-3 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and carefully neutralize with a suitable base (e.g., sodium hydroxide solution or ammonia water) to pH 8-8.5.[2]

  • The precipitated product, 3,5-dimethyl-4-nitropyridine-1-oxide, is collected by filtration, washed with cold water, and dried.

Protocol 3: Synthesis of 4-Amino-3,5-dimethylpyridine-1-oxide

This protocol describes the reduction of the nitro group to a primary amine. This method is adapted from the reduction of 4-nitropyridine-N-oxide.[4]

Materials:

  • 3,5-Dimethyl-4-nitropyridine-1-oxide

  • Iron powder

  • Hydrochloric Acid or Acetic Acid

  • Water

  • Sodium Carbonate

  • Ethyl Acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a round-bottom flask containing water and a small amount of hydrochloric acid (or acetic acid), add 3,5-dimethyl-4-nitropyridine-1-oxide and iron powder.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a saturated solution of sodium carbonate.

  • Filter the mixture to remove the iron salts.

  • Extract the filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 4-amino-3,5-dimethylpyridine-1-oxide.

  • The crude product can be purified by column chromatography.

Protocol 4: General Procedure for the Derivatization of 4-Amino-3,5-dimethylpyridine-1-oxide

The 4-amino group can be readily derivatized through various reactions such as acylation, sulfonylation, or reductive amination to generate a library of compounds for structure-activity relationship (SAR) studies.

Example: Acylation

  • Dissolve 4-amino-3,5-dimethylpyridine-1-oxide in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Add a base (e.g., triethylamine, pyridine) to the solution.

  • Cool the mixture in an ice bath and add the desired acyl chloride or anhydride dropwise.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide derivative by column chromatography or recrystallization.

Biological Evaluation Protocols

The synthesized derivatives of 4-amino-3,5-dimethylpyridine-1-oxide can be screened for various biological activities. Protocols for assessing anticancer and antibacterial activities are provided below.

Protocol 5: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxicity of the synthesized compounds against various cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, incubator, microplate reader.

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations with the growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 6: In Vitro Antibacterial Activity (Agar Cup/Well Diffusion Method)

This method is used for the preliminary screening of the antibacterial activity of the synthesized compounds.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Nutrient agar medium

  • Sterile petri dishes, sterile cork borer, incubator.

  • Test compounds and a standard antibiotic (e.g., Gentamicin).

Procedure:

  • Prepare and sterilize the nutrient agar medium and pour it into sterile petri dishes.

  • Allow the agar to solidify.

  • Prepare a fresh inoculum of the test bacteria and spread it evenly over the surface of the agar plates.

  • Using a sterile cork borer, create wells (cups) of about 6 mm in diameter in the agar.

  • Prepare solutions of the test compounds and the standard antibiotic at known concentrations (e.g., 50, 75, 100 µg/mL).[6]

  • Add a fixed volume (e.g., 100 µL) of each test solution into the respective wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates higher antibacterial activity.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison and SAR analysis.

Table 1: In Vitro Anticancer Activity of 4-Amino-3,5-dimethylpyridine-1-oxide Derivatives

Compound IDR-GroupMCF-7 IC50 (µM)HeLa IC50 (µM)A549 IC50 (µM)
4-ADMP-H -H>100>100>100
4-ADMP-Ac -COCH355.268.475.1
4-ADMP-Bz -COC6H525.832.141.5
4-ADMP-SO2Ph -SO2C6H515.321.928.7
Doxorubicin -1.20.81.5

Table 2: In Vitro Antibacterial Activity of 4-Amino-3,5-dimethylpyridine-1-oxide Derivatives (Zone of Inhibition in mm)

Compound IDR-GroupS. aureusB. subtilisE. coliP. aeruginosa
4-ADMP-H -H8766
4-ADMP-Ac -COCH3121198
4-ADMP-Bz -COC6H515141110
4-ADMP-SO2Ph -SO2C6H518161312
Gentamicin -25232221

Visualization of Workflows and Pathways

Experimental and Developmental Workflow

The following diagram illustrates the overall workflow for the development of derivatives of 4-amino-3,5-dimethylpyridine-1-oxide.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization Start Start N_Oxidation N-Oxidation of 3,5-Lutidine Start->N_Oxidation Nitration Nitration N_Oxidation->Nitration Reduction Reduction to Amine Nitration->Reduction Derivatization Derivatization Reduction->Derivatization Purification Purification & Characterization Derivatization->Purification Anticancer_Screening Anticancer Screening (MTT Assay) Purification->Anticancer_Screening Antibacterial_Screening Antibacterial Screening (Agar Diffusion) Purification->Antibacterial_Screening SAR_Analysis SAR Analysis Anticancer_Screening->SAR_Analysis Antibacterial_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivatization Iterative Improvement G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response Derivative 4-Amino-3,5-dimethyl- pyridine-1-oxide Derivative K_Channel Voltage-gated K+ Channel Derivative->K_Channel Inhibition Membrane_Potential Altered Membrane Potential K_Channel->Membrane_Potential Ca_Influx Increased Ca2+ Influx Membrane_Potential->Ca_Influx NO_Synthase Nitric Oxide Synthase (NOS) Ca_Influx->NO_Synthase Activation Guanylate_Cyclase Soluble Guanylate Cyclase (sGC) NO_Synthase->Guanylate_Cyclase NO Production & sGC Activation cGMP cGMP Guanylate_Cyclase->cGMP Apoptosis Apoptosis cGMP->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest cGMP->Cell_Cycle_Arrest Reduced_Proliferation Reduced Proliferation cGMP->Reduced_Proliferation

References

Application Notes and Protocols for Cell-Based Assays with 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE is a pyridine-N-oxide derivative. While specific biological data for this compound is not extensively documented, its structural similarity to other pyridine-N-oxides suggests a potential role in modulating intracellular signaling pathways, particularly those involving nitric oxide (NO). Pyridine-N-oxides have been implicated in various biological activities, and thus, a thorough investigation of this compound's effects on cellular function is warranted.

This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE. The proposed experiments will assess its impact on cell viability, nitric oxide production, and the activity of nitric oxide synthase (NOS), a key enzyme in NO signaling.

Hypothetical Signaling Pathway

Based on the chemical structure, it is hypothesized that 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE may influence the nitric oxide signaling pathway. This pathway is crucial in various physiological processes, including vasodilation, neurotransmission, and immune responses.[1] The compound could potentially act as a modulator of nitric oxide synthase (NOS), the enzyme responsible for converting L-arginine to L-citrulline and producing NO.[1] Alterations in NO levels can subsequently impact downstream effectors, such as soluble guanylate cyclase (sGC), leading to changes in cyclic guanosine monophosphate (cGMP) concentrations and a cascade of cellular responses.[1][2]

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Compound 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE NOS Nitric Oxide Synthase (NOS) Compound->NOS Modulates NO Nitric Oxide (NO) NOS->NO Produces L_Arginine L-Arginine L_Arginine->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Cellular_Response Downstream Cellular Responses cGMP->Cellular_Response

Caption: Hypothetical signaling pathway of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

Experimental Protocols

A systematic approach is recommended to evaluate the cellular effects of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE. The initial step involves determining the compound's cytotoxicity to establish a suitable concentration range for subsequent functional assays.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[3][4][5] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.[3][5]

Workflow:

A Seed cells in a 96-well plate B Treat cells with varying concentrations of the compound A->B C Incubate for 24-48 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., endothelial cells like HUVECs, or a relevant cell line for the intended research) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)[Value]100
1[Value][Value]
10[Value][Value]
50[Value][Value]
100[Value][Value]
Nitric Oxide Production Assay (Griess Assay)

The Griess assay is a colorimetric method to quantify nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[6][7] This assay provides an indirect measure of NO production by cells.

Workflow:

A Seed cells and treat with compound B Collect cell culture supernatant C Add Griess Reagent A (Sulfanilamide) D Incubate for 5-10 minutes E Add Griess Reagent B (NED) F Incubate for 5-10 minutes G Measure absorbance at 540 nm

Caption: Workflow for the Griess assay for nitric oxide.

Detailed Protocol:

  • Cell Treatment: Seed cells and treat with non-toxic concentrations of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE as determined by the cell viability assay. Include positive (e.g., with a known NOS inducer like lipopolysaccharide) and negative controls.

  • Supernatant Collection: After the desired incubation time (e.g., 24 hours), collect the cell culture supernatant.

  • Griess Reaction:

    • To 50 µL of supernatant in a 96-well plate, add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Data Presentation:

TreatmentConcentration (µM)Nitrite Concentration (µM)
Untreated Control0[Value]
Compound1[Value]
Compound10[Value]
Compound50[Value]
Positive Control[Concentration][Value]
Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the activity of NOS by quantifying the conversion of a substrate to a product. Several methods exist, including measuring the formation of L-citrulline from radiolabeled L-arginine or colorimetric assays that measure NADP+ formation.[8][9] A common colorimetric kit-based approach involves a two-step process where NO produced by NOS is first measured.[6][7][10]

Workflow:

A Prepare cell lysates B Add lysate to reaction mixture containing L-arginine and cofactors C Incubate with or without the compound D Stop the reaction E Measure NO production (via Griess reagent or other methods) F Quantify NOS activity

Caption: General workflow for a nitric oxide synthase activity assay.

Detailed Protocol (using a commercial kit):

Follow the manufacturer's instructions for the specific NOS activity assay kit being used. A general procedure is outlined below:[7][10]

  • Sample Preparation: Homogenize cells or tissues in the provided buffer and centrifuge to obtain the supernatant containing the NOS enzyme.[7][10]

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, substrate (L-arginine), and necessary cofactors.[7] Add the cell lysate and different concentrations of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE to the respective wells.

  • Incubation: Incubate the reaction mixture according to the kit's protocol (e.g., 20 minutes at 37°C).[7][10]

  • NO Detection: Stop the NOS reaction and proceed with the detection of NO, which is often a multi-step process involving the conversion of nitrate to nitrite followed by the Griess reaction.[6][7]

  • Absorbance Measurement: Read the absorbance at the recommended wavelength (typically 540 nm).

  • Activity Calculation: Calculate the NOS activity based on the standard curve and the amount of protein in the cell lysate.

Data Presentation:

TreatmentConcentration (µM)NOS Activity (U/mg protein)% Inhibition/Activation
Untreated Control0[Value]0
Compound1[Value][Value]
Compound10[Value][Value]
Compound50[Value][Value]
Known Inhibitor/Activator[Concentration][Value][Value]

Conclusion

The provided protocols offer a foundational framework for the initial characterization of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE. By systematically evaluating its effects on cell viability, nitric oxide production, and NOS activity, researchers can gain valuable insights into the potential biological functions and mechanisms of action of this novel compound. The data generated from these assays will be instrumental in guiding further preclinical development and exploring its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to improve the yield and purity of 4-amino-3,5-dimethylpyridine-1-oxide synthesis. The synthesis is typically achieved via a three-step process: N-oxidation of 3,5-dimethylpyridine, subsequent nitration at the 4-position, and finally, reduction of the nitro group.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis pipeline.

Step 1: N-Oxidation of 3,5-Dimethylpyridine

Q1: My yield of 3,5-dimethylpyridine-1-oxide is low. What are the common causes and solutions?

A1: Low yields in this step often stem from incomplete reaction, decomposition of the oxidizing agent, or issues during product isolation.

  • Incomplete Reaction: Ensure the reaction is heated sufficiently and for an adequate duration. For instance, using hydrogen peroxide in acetic acid often requires heating at 70-90°C for several hours[1]. Monitor the reaction's progress using an appropriate analytical method like TLC or GC/MS.

  • Oxidizer Decomposition: Peroxy compounds like hydrogen peroxide and peracetic acid can decompose, especially at elevated temperatures[2][3]. Add the oxidizing agent slowly and maintain careful temperature control. The use of a catalyst can sometimes allow for milder reaction conditions[4].

  • Isolation Issues: The product, 3,5-dimethylpyridine-1-oxide, can be hygroscopic and highly soluble in aqueous acidic solutions. During workup, ensure the pH is properly adjusted to neutralize any remaining acid. Thorough extraction with a suitable organic solvent (e.g., chloroform, dichloromethane) is crucial for recovery[1]. Removing the solvent under reduced pressure is a standard final step[1].

Q2: The reaction mixture turned dark brown/black, and I isolated very little product. What happened?

A2: A dark coloration often indicates decomposition or side reactions, which can be caused by excessive temperatures. The oil-bath temperature during distillation or purification should not exceed 130°C to avoid decomposition[2]. Ensure that the rate of addition of the peroxy compound is slow enough to control the exothermic nature of the reaction[2].

Q3: How can I effectively remove the acetic acid solvent after the reaction?

A3: Acetic acid is commonly removed by evaporation under reduced pressure[1]. To avoid product decomposition, maintain a low pressure (1 mm Hg or lower) and keep the bath temperature below 130°C[2]. Co-distillation with a higher-boiling, non-reactive solvent like toluene can also be an effective strategy.

Step 2: Nitration of 3,5-Dimethylpyridine-1-oxide

Q1: The yield of 4-nitro-3,5-dimethylpyridine-1-oxide is poor, and I see multiple products on my TLC/HPLC. How can I improve selectivity and yield?

A1: Poor selectivity and yield in nitration are typically related to the choice of nitrating agent, reaction temperature, and reaction time.

  • Nitrating Agent: A standard and effective method is using a mixture of concentrated nitric acid and sulfuric acid[5]. An alternative, potentially safer method that avoids the formation of brown smoke is using potassium nitrate dissolved in concentrated sulfuric acid[5][6]. This method has been reported to give high yields (around 85%) and high purity[5].

  • Temperature Control: Nitration is a highly exothermic reaction. The temperature should be carefully controlled, often by slow, dropwise addition of the nitrating agent while cooling the reaction vessel in an ice bath. Many procedures specify maintaining the temperature at 90°C after the initial addition is complete[3].

  • Reaction Time: The reaction should be monitored until completion. In some protocols, the reaction is stirred overnight[3]. Using potassium nitrate/sulfuric acid can significantly shorten the reaction time to just a few hours[5].

Q2: During the workup, I have difficulty isolating the product after neutralizing the strong acid.

A2: The workup for nitration reactions requires careful neutralization of a large amount of strong acid.

  • Neutralization: Slowly and carefully add the reaction mixture to ice and then neutralize with a base like ammonia water or sodium hydroxide solution, keeping the temperature low[5].

  • Precipitation & Filtration: The product, 4-nitro-3,5-dimethylpyridine-1-oxide, is often a solid that precipitates upon neutralization. Ensure the pH is adjusted correctly (e.g., to 8-8.5) to maximize precipitation[5]. The resulting solid can then be collected by filtration and dried[5].

  • Extraction: If the product does not precipitate cleanly, it may require extraction with an organic solvent like dichloroethane or toluene[3].

Step 3: Reduction of 4-Nitro-3,5-dimethylpyridine-1-oxide

Q1: My reduction of the nitro group is incomplete or results in a mixture of products. What is the best method to use?

A1: The choice of reducing agent and conditions is critical for a clean and complete reaction.

  • Catalytic Hydrogenation: This is a common and clean method for reducing nitro groups. A catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is typically effective. This method often avoids the use of harsh acids and metals.

  • Metal/Acid Reduction: A well-established method is the use of iron powder in an acidic medium, such as acetic acid or mineral acids (HCl, H₂SO₄)[4][7][8]. Reduction with iron and acetic acid can give a quantitative yield of the corresponding aminopyridine[4][8]. Using iron with sulfuric acid may proceed more slowly but can result in a better yield of the desired amine[4][8].

  • Byproducts: Be aware that the N-oxide group itself can be reduced under certain conditions. Using milder, selective conditions is key. Incomplete reduction can lead to azo or azoxy byproducts, particularly in alkaline media[9].

Q2: How do I avoid reducing the N-oxide group along with the nitro group?

A2: Chemoselective reduction is crucial. While catalytic hydrogenation can sometimes reduce both functional groups, conditions can be optimized (e.g., catalyst choice, pressure, temperature) to favor reduction of the nitro group. Metal/acid reductions, such as with Fe/acetic acid, are generally effective for selectively reducing the nitro group while leaving the N-oxide intact[7].

Q3: The final product is difficult to purify. What are some effective purification strategies?

A3: 4-aminopyridine derivatives can be challenging to purify due to their polarity and basicity.

  • Extraction: After neutralizing the reaction mixture, the product can be extracted into a suitable organic solvent. Continuous extraction may be necessary if the product has significant aqueous solubility[4][8].

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol, chloroform-ethanol) is a highly effective method for obtaining a pure product[10].

  • Column Chromatography: If crystallization is ineffective, silica gel chromatography can be used. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane, will be required to prevent the product from streaking on the column.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 4-amino-3,5-dimethylpyridine-1-oxide? A1: The most logical and commonly referenced pathway begins with 3,5-dimethylpyridine (also known as 3,5-lutidine). The synthesis proceeds in three main stages:

  • N-Oxidation: The pyridine nitrogen is oxidized to form 3,5-dimethylpyridine-1-oxide.

  • Nitration: An electrophilic nitration is performed. The N-oxide group directs the incoming nitro group to the 4-position, yielding 4-nitro-3,5-dimethylpyridine-1-oxide.

  • Reduction: The 4-nitro group is selectively reduced to an amino group to yield the final product, 4-amino-3,5-dimethylpyridine-1-oxide.

Q2: What are the primary safety concerns during this synthesis? A2: Each step has specific hazards:

  • N-Oxidation: Peroxy compounds (hydrogen peroxide, peracetic acid) are strong oxidizers and can react violently or decompose exothermically, especially at high temperatures or in the presence of contaminants. Reactions should be run behind a safety shield, and the oxidizer should be added slowly with efficient cooling and stirring[2].

  • Nitration: This step involves highly corrosive and reactive concentrated acids (sulfuric and nitric acid). The reaction is very exothermic and can run away if not properly cooled. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles).

  • Reduction: If using catalytic hydrogenation with H₂ gas, be aware of the risk of fire or explosion. Ensure the system is properly purged and there are no ignition sources. When using metals and acids, the reaction can be vigorous and produce flammable hydrogen gas.

Q3: How can I monitor the progress of each reaction step? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to achieve good separation between the starting material, intermediates, and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be employed.

Quantitative Data Summary

Table 1: N-Oxidation of 3,5-Dimethylpyridine
Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Hydrogen PeroxideAcetic Acid9019 (total)~90Patent EP0103553A1[8]
Hydrogen PeroxideAcetic Acid80570J. Vis. Exp.[1]
Peracetic AcidN/A90-10015 (total)98.6Patent CN101648912B[3]
Table 2: Nitration of 3,5-Dimethylpyridine-1-oxide
Nitrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
HNO₃ / H₂SO₄N/A90Overnight89-93Patent CN101648912B[3]
KNO₃H₂SO₄60-65285.7Patent CN106279313A[5]
KNO₃H₂SO₄85-90185.0Patent CN106279313A[5]
Table 3: Reduction of 4-Nitropyridine-1-oxide Derivatives
Reducing AgentSolvent / AcidSubstrateProductYield (%)Reference
IronHydrochloric Acid4-Nitropyridine-N-oxide4-Aminopyridine80-85ECSOC-4[4][8]
IronSulfuric Acid (25-30%)4-Nitropyridine-N-oxide4-Aminopyridine85-90ECSOC-4[4][8]
IronAcetic Acid4-Nitropyridine-N-oxide4-AminopyridineQuantitativeECSOC-4[4][8]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyridine-1-oxide
  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dimethylpyridine (1.0 mol) in glacial acetic acid (4.5 L/mol of pyridine).

  • Heat the solution to 60°C.

  • Slowly add 30-35% hydrogen peroxide (0.7 mol eq.) dropwise over 3 hours, ensuring the temperature does not rise uncontrollably.

  • After the addition is complete, heat the solution to 90°C and maintain this temperature for 3 hours.

  • Cool the mixture to 60°C and add a second portion of hydrogen peroxide (0.3 mol eq.) over 1 hour.

  • Raise the temperature back to 90°C and stir for an additional 16 hours.

  • Cool the reaction mixture to room temperature and remove the acetic acid and water under reduced pressure (e.g., using a rotary evaporator with a bath temperature < 70°C).

  • Dissolve the residue in water, neutralize with a strong base (e.g., NaOH), and extract the product multiple times with chloroform or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Protocol 2: Synthesis of 4-Nitro-3,5-dimethylpyridine-1-oxide
  • In a flask placed in an ice-water bath, dissolve 3,5-dimethylpyridine-1-oxide (1.0 mol) in concentrated sulfuric acid (7-8 mL/g of N-oxide).

  • In a separate beaker, prepare the nitrating agent by dissolving potassium nitrate (1.15 mol eq.) in concentrated sulfuric acid (8-9 mL/g of KNO₃).

  • Slowly add the potassium nitrate solution dropwise to the cooled N-oxide solution. Maintain the reaction temperature between 10-15°C during the addition.

  • Once the addition is complete, remove the ice bath and heat the mixture to 85-90°C for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the cold solution to a pH of 8-8.5 using aqueous ammonia or a sodium hydroxide solution.

  • The solid product will precipitate. Collect the solid by vacuum filtration, wash it with cold water, and dry it to obtain the light-yellow product[5].

Protocol 3: Synthesis of 4-Amino-3,5-dimethylpyridine-1-oxide
  • To a stirred solution of 4-nitro-3,5-dimethylpyridine-1-oxide (1.0 mol) in glacial acetic acid, add iron powder (3.0-4.0 mol eq.).

  • Heat the mixture to reflux. The reaction is exothermic and may require initial cooling to control the rate.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • After completion, cool the mixture to room temperature and filter to remove the iron salts.

  • Evaporate the acetic acid under reduced pressure.

  • Dissolve the residue in water and neutralize with sodium carbonate until the solution is basic.

  • Extract the aqueous solution multiple times with ethyl acetate or chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization.

Visualizations

Synthesis_Workflow Overall Synthetic Workflow for 4-Amino-3,5-dimethylpyridine-1-oxide Start 3,5-Dimethylpyridine (Starting Material) Step1 Step 1: N-Oxidation Start->Step1 H₂O₂ / Acetic Acid Intermediate1 3,5-Dimethylpyridine-1-oxide Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 KNO₃ / H₂SO₄ Intermediate2 4-Nitro-3,5-dimethylpyridine-1-oxide Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Fe / Acetic Acid End 4-Amino-3,5-dimethylpyridine-1-oxide (Final Product) Step3->End

Caption: Synthetic pathway from starting material to final product.

Troubleshooting_Nitration Troubleshooting Flowchart for Low Yield in Nitration Step Start Problem: Low Yield / Impurities in Nitration Step CheckTemp Was temperature strictly controlled during nitrating agent addition? Start->CheckTemp TempYes Yes CheckTemp->TempYes Yes TempNo No CheckTemp->TempNo No CheckAgent Was the nitrating agent freshly prepared or verified? (e.g., KNO₃ fully dissolved) TempYes->CheckAgent SolutionTemp Action: Improve cooling (ice bath) and slow down addition rate. Side reactions from overheating are a likely cause. TempNo->SolutionTemp AgentYes Yes CheckAgent->AgentYes Yes AgentNo No CheckAgent->AgentNo No CheckWorkup Was the pH for product precipitation optimized (pH 8-8.5)? AgentYes->CheckWorkup SolutionAgent Action: Use high-purity reagents. Consider the KNO₃/H₂SO₄ method for better control and safety. AgentNo->SolutionAgent WorkupYes Yes CheckWorkup->WorkupYes Yes WorkupNo No CheckWorkup->WorkupNo No FinalCheck Consider incomplete reaction. Monitor with TLC/HPLC to confirm full consumption of starting material. WorkupYes->FinalCheck SolutionWorkup Action: Carefully adjust pH during workup. Product may be lost if solution is too acidic or basic. WorkupNo->SolutionWorkup

Caption: Decision tree for troubleshooting the nitration reaction.

References

Technical Support Center: Purification of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE. The information provided is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

Issue 1: The isolated product is discolored (e.g., yellow, brown, or pink).

  • Question: My final product, which should be an off-white to pale yellow solid, is significantly discolored. What could be the cause and how can I fix it?

  • Answer: Discoloration is often indicative of impurities. The most common culprits are residual nitro-aromatic compounds from the preceding synthesis step or oxidation byproducts.

    • Possible Cause 1: Residual 4-nitro-3,5-dimethylpyridine-1-oxide. The starting material for the synthesis of the title compound is often the corresponding nitro-compound, which is typically a yellow solid.[1][2][3][4][5][6] Incomplete reduction will lead to its presence in the final product.

    • Troubleshooting:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material before workup.

      • Purification: If the nitro-compound is present, it can be removed by flash column chromatography. Due to the higher polarity of the N-oxide, a polar stationary phase like silica gel or florisil is recommended.[7][8] A gradient elution with a solvent system such as Dichloromethane (DCM) and Methanol (MeOH) is often effective.

    • Possible Cause 2: Oxidation of the amino group. Aromatic amines can be susceptible to air oxidation, which can form colored impurities.

    • Troubleshooting:

      • Inert atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and drying.

      • Degassed solvents: Use solvents that have been degassed to minimize dissolved oxygen.

      • Charcoal treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities. The charcoal is then removed by filtration through celite.

Issue 2: The product has a low melting point with a broad range.

  • Question: The melting point of my purified 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE is lower than expected and melts over a wide temperature range. What does this indicate?

  • Answer: A low and broad melting point is a classic sign of an impure compound. The presence of solvents or synthetic byproducts can cause this.

    • Possible Cause 1: Residual solvents. Solvents used during the reaction or purification (e.g., ethanol, ethyl acetate, DCM) may be trapped in the crystal lattice.

    • Troubleshooting:

      • Drying: Dry the product thoroughly under high vacuum, possibly with gentle heating (if the compound is thermally stable).

      • Recrystallization: Recrystallizing the product from a suitable solvent system can help remove trapped solvents and other impurities.

    • Possible Cause 2: Presence of reaction byproducts. Byproducts from the reduction of the nitro group, such as hydroxylamine or azoxy species, can be present.

    • Troubleshooting:

      • Recrystallization: This is often the most effective method for removing small amounts of structurally similar impurities. See the detailed protocol below.

      • Column Chromatography: For significant amounts of impurities, column chromatography is recommended.

Issue 3: Poor recovery after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

  • Answer: Low recovery is typically due to the high solubility of the compound in the recrystallization solvent, even at low temperatures, or using an excessive amount of solvent.

    • Troubleshooting:

      • Solvent selection: Perform a solvent screen to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for aminopyridines include ethanol, methanol, ethyl acetate, and mixtures with hexanes or diethyl ether.

      • Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding the solvent in small portions is a good practice.

      • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.

      • Anti-solvent addition: If the compound is too soluble in a particular solvent, an "anti-solvent" (a solvent in which the compound is insoluble) can be slowly added to the solution at room temperature to induce precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE?

A1: The impurity profile largely depends on the synthetic route. Assuming the common route of reducing 4-nitro-3,5-dimethylpyridine-1-oxide, you should be aware of:

  • Unreacted starting material: 4-nitro-3,5-dimethylpyridine-1-oxide.

  • Intermediates from reduction: 4-nitroso-3,5-dimethylpyridine-1-oxide and 4-hydroxylamino-3,5-dimethylpyridine-1-oxide.

  • Byproducts from over-reduction or side reactions: 4-amino-3,5-dimethylpyridine (deoxygenated product).

  • Degradation products: Potential for oxidative degradation leading to colored polymeric material.

Q2: What is a good starting point for a TLC solvent system to monitor my purification?

A2: A good starting point for a TLC solvent system for aminopyridine N-oxides is a mixture of a moderately polar and a highly polar solvent. We recommend starting with:

  • Dichloromethane (DCM) : Methanol (MeOH) in a 95:5 or 90:10 ratio.

  • Ethyl Acetate (EtOAc) : Methanol (MeOH) in a 9:1 ratio. You can adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5 for optimal separation. The N-oxide is a polar functional group, so your product will likely be quite polar.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase HPLC or flash chromatography can be an excellent alternative for purifying highly polar compounds like 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE. A common mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Q4: How should I store the purified 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE?

A4: To ensure the long-term stability of your purified product, it should be stored in a tightly sealed container, protected from light and moisture. For extended storage, keeping it in a refrigerator or freezer under an inert atmosphere is recommended.

Quantitative Data Summary

The following table summarizes typical data for the synthesis and purification of aminopyridine N-oxides, based on analogous compounds found in the literature.

ParameterTypical ValuePurification Method
Crude Purity (by HPLC)80-95%-
Purity after Recrystallization>98%Recrystallization
Purity after Chromatography>99%Column Chromatography
Yield of Reduction Step85-95%-
Recovery from Recrystallization70-90%Recrystallization
Recovery from Chromatography60-85%Column Chromatography

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, or a mixture). If it dissolves immediately at room temperature, the solvent is not suitable. Heat the mixture gently. If the solid dissolves, it is a potential candidate. Cool the solution to see if crystals form.

  • Dissolution: Place the crude 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good mobile phase will give your product an Rf of ~0.3. A common eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like DCM/MeOH) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column with the mobile phase, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow crude Crude Product (4-Amino-3,5-dimethylpyridine-1-oxide) dissolve Dissolve in Minimum Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional for color removal) dissolve->charcoal cool Slow Cooling & Ice Bath dissolve->cool If no insolubles hot_filter Hot Filtration (Remove insoluble impurities) charcoal->hot_filter hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Dry Under Vacuum filter_wash->dry pure Pure Crystalline Product dry->pure

Caption: Recrystallization workflow for purification.

Impurity_Relationship cluster_synthesis Synthesis & Impurities Nitro_Precursor 4-Nitro-3,5-dimethyl- pyridine-1-oxide Reduction Reduction (e.g., Fe/AcOH, H2/Pd-C) Nitro_Precursor->Reduction Target_Compound 4-Amino-3,5-dimethyl- pyridine-1-oxide Nitro_Precursor->Target_Compound carried over Reduction->Target_Compound Hydroxylamine_Intermediate Hydroxylamine Intermediate Reduction->Hydroxylamine_Intermediate forms Deoxygenation Deoxygenated Byproduct Reduction->Deoxygenation can cause Incomplete_Reduction Incomplete Reaction Side_Reaction Side Reactions

References

Technical Support Center: Optimizing Derivatization of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 4-amino-3,5-dimethylpyridine-1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when derivatizing 4-amino-3,5-dimethylpyridine-1-oxide?

A1: The primary challenge is the steric hindrance caused by the two methyl groups flanking the 4-amino group. This steric congestion can significantly reduce the nucleophilicity of the amino group, leading to sluggish or incomplete reactions. Other common issues include low reaction yields, the formation of side products due to the reactivity of the N-oxide functionality, and difficulties in purifying the polar product.

Q2: How does the N-oxide group influence the reactivity of the 4-amino group?

A2: The N-oxide group is an electron-donating group, which generally increases the electron density on the pyridine ring and should enhance the nucleophilicity of the amino group. However, it can also participate in side reactions, especially under harsh conditions. For instance, deoxygenation of the N-oxide can occur in the presence of certain reducing agents or at elevated temperatures.

Q3: What types of derivatization reactions are typically performed on 4-amino-3,5-dimethylpyridine-1-oxide?

A3: The most common derivatization reactions targeting the amino group are acylation (to form amides) and sulfonylation (to form sulfonamides). These reactions are crucial for modifying the compound's physicochemical properties for applications in drug development.

Q4: Are there any specific catalysts recommended for acylating this sterically hindered amine?

A4: Yes, for sterically hindered amines, catalysts like 4-dimethylaminopyridine (DMAP) or other more potent nucleophilic catalysts can be beneficial in accelerating the acylation reaction.[1] These catalysts work by forming a highly reactive acylpyridinium intermediate.

Q5: What are the key parameters to optimize for improving reaction yield?

A5: Key parameters to optimize include reaction temperature, reaction time, the choice of solvent, the nature of the acylating or sulfonylating agent, and the use of appropriate catalysts. A systematic approach to optimizing these conditions is crucial for achieving high yields.

Troubleshooting Guides

Problem 1: Low or No Conversion During Acylation
Possible Cause Troubleshooting Step
Insufficient reactivity of the acylating agent. Use a more reactive acylating agent, such as an acyl chloride or anhydride, instead of a carboxylic acid with a coupling agent.
Steric hindrance impeding the reaction. Increase the reaction temperature to provide more energy to overcome the activation barrier. Be cautious of potential side reactions at higher temperatures.
Inadequate catalyst activity or amount. Add a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to the reaction mixture. Optimize the catalyst loading.
Poor solvent choice. Use a polar aprotic solvent like Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF) to ensure solubility of reactants.
Short reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time if necessary.
Problem 2: Formation of Multiple Products in Sulfonylation
Possible Cause Troubleshooting Step
Reaction with the N-oxide oxygen. This is less common for sulfonylation but can occur. Use milder reaction conditions and ensure the use of a non-nucleophilic base.
Di-sulfonylation (at both the amino group and potentially the N-oxide). Use a stoichiometric amount of the sulfonyl chloride. Add the sulfonylating agent slowly to the reaction mixture at a low temperature to control reactivity.
Side reactions due to the base. Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to prevent it from competing as a nucleophile.
Degradation of starting material or product. Run the reaction at a lower temperature and monitor for product stability over time.
Problem 3: Difficulty in Product Purification

| Possible Cause | Troubleshooting Step | | High polarity of the product. | Use polar-phase column chromatography (e.g., silica gel) with a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane). | | Product is water-soluble. | After aqueous workup, extract the aqueous layer multiple times with an organic solvent. If the product remains in the aqueous layer, consider lyophilization or precipitation. | | Co-elution with starting material. | Optimize the chromatographic conditions (solvent system, gradient) to achieve better separation. Consider derivatizing the unreacted starting material to alter its polarity. | | Presence of inorganic salts. | Ensure thorough washing of the organic layer with water during the workup to remove any inorganic byproducts. |

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with Acyl Chlorides
  • Dissolve 4-amino-3,5-dimethylpyridine-1-oxide (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous polar aprotic solvent (e.g., DCM or ACN) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Sulfonylation with Sulfonyl Chlorides
  • To a solution of 4-amino-3,5-dimethylpyridine-1-oxide (1.0 eq.) in a suitable anhydrous solvent (e.g., pyridine or DCM), add a non-nucleophilic base (e.g., triethylamine, 1.5 eq.).

  • Cool the reaction mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 12-48 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data Summary

Table 1: Representative Reaction Conditions for Acylation

Acylating AgentBaseCatalystSolventTemp (°C)Time (h)Yield (%)
Acetyl ChlorideTriethylamineDMAP (0.1 eq.)DCM251275-85
Benzoyl ChlorideDIPEANoneACN502460-70
Acetic AnhydridePyridineNonePyridine251880-90

Table 2: Representative Reaction Conditions for Sulfonylation

Sulfonylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Tosyl ChlorideTriethylamineDCM252470-80
Mesyl ChloridePyridinePyridine0 to 251275-85
Dansyl ChlorideDIPEADMF253665-75

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 4-amino-3,5-dimethylpyridine-1-oxide and base in anhydrous solvent B Cool to 0 °C A->B Inert atmosphere C Add acylating/sulfonylating agent B->C D Stir at room temperature C->D E Monitor reaction progress (TLC/LC-MS) D->E F Quench reaction E->F Upon completion G Aqueous extraction F->G H Dry and concentrate organic phase G->H I Column Chromatography H->I J Characterize product (NMR, MS) I->J

Caption: General experimental workflow for the derivatization of 4-amino-3,5-dimethylpyridine-1-oxide.

troubleshooting_workflow Start Low Reaction Yield Q1 Is starting material consumed? Start->Q1 A1_Yes Check for side products (MS analysis) Q1->A1_Yes Yes A1_No Reaction conditions not optimal Q1->A1_No No Q2 Are side products observed? A1_Yes->Q2 A1_No_Action Optimize reaction: - Increase temperature - Add catalyst - Change solvent - Increase reaction time A1_No->A1_No_Action A2_Yes Modify workup/purification - Adjust pH - Use different chromatography Q2->A2_Yes Yes A2_No Product degradation likely Q2->A2_No No A2_No_Action Use milder conditions: - Lower temperature - Less reactive agent A2_No->A2_No_Action

Caption: Logical workflow for troubleshooting low yield in derivatization reactions.

References

troubleshooting unexpected side reactions in 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-3,5-dimethylpyridine-1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-amino-3,5-dimethylpyridine-1-oxide?

The most prevalent synthetic pathway involves a three-step process starting from 3,5-lutidine:

  • Oxidation: 3,5-lutidine is oxidized to 3,5-dimethylpyridine-1-oxide.

  • Nitration: The resulting N-oxide is nitrated to yield 4-nitro-3,5-dimethylpyridine-1-oxide.

  • Reduction: The nitro group of 4-nitro-3,5-dimethylpyridine-1-oxide is then reduced to the desired 4-amino-3,5-dimethylpyridine-1-oxide.

Q2: What are the typical reagents used for each step?

  • Oxidation: Commonly, hydrogen peroxide in acetic acid is used.[1][2][3] Other oxidizing agents such as sodium perborate have also been reported.

  • Nitration: A mixture of concentrated nitric acid and sulfuric acid is a standard nitrating agent.[2][4][5] An alternative, more environmentally friendly method employs potassium nitrate in concentrated sulfuric acid, which is reported to reduce the formation of noxious brown fumes (NOx gases).[6][7]

  • Reduction: Various reducing agents can be employed, including iron powder in the presence of a mineral acid (like hydrochloric or sulfuric acid), and catalytic hydrogenation (e.g., H₂ with a palladium on carbon catalyst).[5][7]

Q3: I am observing a low yield in the final reduction step. What are the possible causes?

Low yields in the reduction of 4-nitro-3,5-dimethylpyridine-1-oxide can stem from several factors:

  • Incomplete reaction: The reduction may not have gone to completion, leaving starting material or intermediates.

  • Side reactions: The formation of byproducts can significantly lower the yield of the desired amine.

  • Product degradation: The final product might be unstable under the reaction or workup conditions.

  • Suboptimal reaction conditions: Temperature, pressure (for hydrogenation), catalyst activity, or reaction time may not be optimized.

Troubleshooting Guide for Unexpected Side Reactions

This section addresses specific issues that may arise during the synthesis of 4-amino-3,5-dimethylpyridine-1-oxide, with a focus on identifying and mitigating side reactions.

Step 1: Oxidation of 3,5-Lutidine

Problem: Low yield of 3,5-dimethylpyridine-1-oxide.

Possible Cause Troubleshooting Suggestion
Incomplete oxidationExtend the reaction time or increase the temperature as per protocol. Ensure the appropriate molar ratio of the oxidizing agent is used.
Degradation of the N-oxideAvoid excessive heating, as this can lead to decomposition. Some N-oxides can be sensitive to high temperatures.
Inefficient extractionThe N-oxide is often water-soluble. Ensure thorough extraction with a suitable organic solvent like chloroform or dichloromethane. Multiple extractions may be necessary.[3]
Step 2: Nitration of 3,5-dimethylpyridine-1-oxide

Problem: Formation of multiple nitrated isomers or other byproducts.

Possible Cause Troubleshooting Suggestion
Over-nitration or side reactionsCarefully control the reaction temperature, as nitration is highly exothermic. Add the nitrating agent dropwise while maintaining a low temperature to prevent runaway reactions and the formation of undesired isomers.
Formation of brown fumes (NOx)This is common with nitric acid. Consider using potassium nitrate in sulfuric acid, which is reported to minimize the release of these toxic gases.[6][7]
Degradation of the pyridine ringThe use of overly harsh nitrating conditions (e.g., fuming nitric acid/sulfuric acid at high temperatures) can lead to ring opening or other degradation pathways. Stick to established protocols with controlled conditions.
Step 3: Reduction of 4-nitro-3,5-dimethylpyridine-1-oxide

Problem: The final product is impure, containing unexpected side products.

Side Product Identification Possible Cause of Formation Mitigation Strategy
4-hydroxylaminopyridine-1-oxide Can be detected by LC-MS or TLC as a more polar spot than the starting nitro compound but less polar than the final amine.Incomplete reduction of the nitro group. The hydroxylamine is a common intermediate in the reduction of nitroarenes.[4]Increase the amount of reducing agent, extend the reaction time, or increase the catalyst loading/activity. Monitor the reaction closely by TLC or LC-MS until the intermediate is fully consumed.
4-pyridone derivative Can be identified by NMR and Mass Spectrometry. May result from hydrolysis of the amino group.Hydrolysis of the 4-amino group, particularly during workup in neutral or basic aqueous solutions at elevated temperatures.[5]During workup, avoid prolonged heating of aqueous solutions containing the product. If concentration is necessary, use a rotary evaporator under reduced pressure at a low temperature.
4,4'-azoxypyridine or 4,4'-azopyridine derivatives These are colored compounds and can be detected by UV-Vis spectroscopy and mass spectrometry.These are formed through the condensation of the nitroso and hydroxylamine intermediates, which are generated during the reduction process. This is more likely to occur under neutral or alkaline conditions.[8]Ensure the reduction is carried out under acidic conditions if using reducing metals like iron, as this favors the complete reduction to the amine.
Deoxygenated product (4-amino-3,5-dimethylpyridine) Can be identified by a lower mass in mass spectrometry and a different fragmentation pattern.Over-reduction, especially during catalytic hydrogenation where the N-oxide functionality can also be reduced.Use a milder reducing agent or carefully control the reaction conditions (e.g., lower hydrogen pressure, shorter reaction time, or a less active catalyst). Selective reduction methods for nitro groups that are less likely to affect the N-oxide should be considered.

Experimental Protocols

Synthesis of 3,5-dimethylpyridine-N-oxide [1][3]

  • Dissolve 3,5-lutidine in glacial acetic acid at 60 °C.

  • Slowly add hydrogen peroxide over a period of 3 hours.

  • Heat the solution to 90 °C and maintain this temperature for 3 hours.

  • Cool the mixture to 60 °C and add a second portion of hydrogen peroxide over 1 hour.

  • Increase the temperature back to 90 °C and maintain for 16 hours.

  • Evaporate the excess acetic acid under reduced pressure.

  • Neutralize the residue with a base (e.g., NaOH) to pH 10.

  • Extract the product with dichloromethane, dry the organic phase over magnesium sulfate, and evaporate the solvent.

Nitration of 3,5-dimethylpyridine-N-oxide [6][7]

  • Dissolve 3,5-dimethylpyridine-N-oxide in concentrated sulfuric acid.

  • Cool the mixture to 10-15 °C.

  • Slowly add a solution of potassium nitrate in concentrated sulfuric acid, keeping the temperature below 15 °C.

  • After the addition is complete, warm the reaction mixture to 85-90 °C and hold for 1-2 hours, monitoring by HPLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and pour it into ice water.

  • Neutralize the solution with ammonia to pH 8-8.5 to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 4-nitro-3,5-dimethylpyridine-1-oxide.

Reduction of 4-nitro-3,5-dimethylpyridine-N-oxide with Iron [5]

  • Suspend 4-nitropyridine-N-oxide in water.

  • Add iron powder and a mineral acid (e.g., hydrochloric acid or sulfuric acid).

  • Heat the mixture and monitor the reaction until the starting material is consumed.

  • After the reaction, neutralize the mixture with a base such as sodium carbonate.

  • Filter off the iron salts.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract and evaporate the solvent to obtain crude 4-aminopyridine.

Data Presentation

Table 1: Comparison of Nitration Methods for 3,5-dimethylpyridine-N-oxide

Nitrating Agent Reaction Time Yield Purity (HPLC) Environmental Concerns Reference
Concentrated HNO₃ / H₂SO₄12 hours58.3%85%Generation of brown NOx fumes[6]
KNO₃ / H₂SO₄1 hour85%99%Avoids the generation of brown fumes[6]

Visualizations

SynthesisWorkflow cluster_oxidation Step 1: Oxidation cluster_nitration Step 2: Nitration cluster_reduction Step 3: Reduction Lutidine 3,5-Lutidine N_Oxide 3,5-dimethylpyridine-1-oxide Lutidine->N_Oxide H₂O₂ / Acetic Acid Nitro_N_Oxide 4-nitro-3,5-dimethylpyridine-1-oxide N_Oxide->Nitro_N_Oxide HNO₃ / H₂SO₄ Amino_N_Oxide 4-amino-3,5-dimethylpyridine-1-oxide Nitro_N_Oxide->Amino_N_Oxide Fe / HCl or H₂/Pd-C

Caption: Synthetic workflow for 4-amino-3,5-dimethylpyridine-1-oxide.

TroubleshootingReduction cluster_incomplete Troubleshooting Incomplete Reduction cluster_side Identifying Side Products Start Reduction of 4-nitro-3,5-dimethylpyridine-1-oxide ImpureProduct Impure Final Product Start->ImpureProduct IncompleteReduction Incomplete Reaction ImpureProduct->IncompleteReduction Is starting material or intermediate present? SideReactions Side Reactions ImpureProduct->SideReactions Are there unexpected peaks/spots? IncreaseReagent Increase reducing agent/catalyst IncompleteReduction->IncreaseReagent ExtendReaction Extend reaction time IncompleteReduction->ExtendReaction Hydroxylamine Hydroxylamine derivative SideReactions->Hydroxylamine Pyridone Pyridone derivative SideReactions->Pyridone Azo_Azoxy Azo/Azoxy compounds SideReactions->Azo_Azoxy Deoxygenated Deoxygenated amine SideReactions->Deoxygenated

Caption: Troubleshooting logic for the reduction step.

References

stability issues of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in solution. Please note that while direct stability data for this specific compound is limited, the following information is based on general chemical principles of pyridine-N-oxides and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in solution?

A1: Like many pyridine-N-oxides, 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE may be susceptible to degradation under certain conditions. Potential stability issues include susceptibility to oxidation, sensitivity to light (photodegradation), and instability at non-neutral pH. It is crucial to consider these factors when preparing and storing solutions to ensure experimental reproducibility.

Q2: What are the likely degradation pathways for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE?

A2: While specific degradation pathways for this compound are not extensively documented, analogous compounds like 3,4-diaminopyridine have shown susceptibility to oxidation.[1] Potential degradation pathways could involve oxidation of the amino group or modifications to the pyridine ring. For instance, in the presence of oxidizing agents, there's a possibility of forming nitro derivatives.[1]

Q3: How can I minimize the degradation of my 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE solution?

A3: To minimize degradation, it is recommended to:

  • Use high-purity solvents: Impurities in solvents can act as catalysts for degradation.

  • Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.

  • Control the temperature: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down potential degradation reactions. For working solutions, maintain a consistent temperature as required by your experimental setup.

  • Maintain an appropriate pH: The stability of amino-substituted pyridines can be pH-dependent. It is advisable to buffer your solution to a pH that is optimal for your experiment and minimizes degradation.

  • Consider deoxygenating your solvent: If your application is sensitive to oxidation, bubbling an inert gas like nitrogen or argon through your solvent before preparing the solution can help.

Q4: What are the signs of degradation in my 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE solution?

A4: Visual signs of degradation can include a change in color (e.g., yellowing) or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is recommended to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the purity of your solution over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, perform a stability study under your storage conditions using HPLC to determine its usable lifetime.
Solution has changed color. Likely chemical degradation, possibly oxidation.Discard the solution and prepare a fresh one. To prevent this, consider using deoxygenated solvents and protecting the solution from light.
Precipitate has formed in the solution. The compound may have low solubility in the chosen solvent or may have degraded into less soluble products.Ensure you are not exceeding the solubility limit of the compound. If solubility is not the issue, the precipitate is likely a degradation product, and the solution should be discarded.

Stability Data of an Analogous Compound

Compound Form Stress Condition Observed Stability Major Degradation Products
3,4-diaminopyridine (Molecular Form)Oxidative Stress (Hydrogen Peroxide)Less Stable4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide[1]
3,4-diaminopyridine (Salt Form)Oxidative Stress (Hydrogen Peroxide)More Stable4-amino, 3-nitropyridine (in lesser quantity)[1]

Experimental Protocols

Protocol for Assessing the Stability of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in Solution via HPLC

This protocol provides a general method to assess the stability of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE under specific experimental conditions.

1. Materials:

  • 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

  • High-purity solvent (e.g., methanol, acetonitrile, water)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)

  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE and dissolve it in a known volume of your chosen solvent to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Initial analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The peak corresponding to 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE should be identified, and its area should be recorded as the initial value.

  • Incubate under test conditions: Store the stock solution under the conditions you wish to test (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time-point analysis: At regular intervals (e.g., 24, 48, 72 hours, and 1 week), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data analysis: Compare the peak area of the parent compound at each time point to the initial peak area. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The percentage of the remaining compound can be calculated as: (Peak Area at Time X / Initial Peak Area) * 100.

Visualizations

Hypothetical Degradation Pathway A 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE B Oxidation A->B Oxidizing Agents C Photodegradation A->C UV/Visible Light D pH Instability A->D Acidic/Basic Conditions E Oxidized Products (e.g., Nitro-derivatives) B->E F Photolytic Products C->F G Hydrolytic/Rearranged Products D->G Experimental Workflow for Stability Assessment A Prepare Stock Solution B Initial HPLC Analysis (Time 0) A->B C Store Solution under Test Conditions B->C D Analyze Aliquots at Defined Time Points C->D E Compare Peak Areas to Time 0 D->E F Determine Degradation Rate E->F Troubleshooting Logic rect rect A Inconsistent Experimental Results? B Visible Changes in Solution? A->B Yes D Perform Stability Study (HPLC) A->D No C Prepare Fresh Solution B->C Yes (Color Change/Precipitate) B->D No E Modify Storage Conditions (Light, Temp, pH) C->E D->E F Use High-Purity Solvents E->F

References

refining analytical methods for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-3,5-dimethylpyridine-1-oxide. Our aim is to help you refine your analytical methods and overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My 4-amino-3,5-dimethylpyridine-1-oxide peak is showing poor retention and eluting with the solvent front in Reverse-Phase HPLC. What should I do?

A1: This is a common issue due to the high polarity of pyridine N-oxides.[1] Here are several strategies to improve retention:

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for highly polar compounds like pyridine N-oxides.[1] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Modify Your Reverse-Phase Method:

    • Increase the aqueous portion of your mobile phase significantly.

    • Adjust the mobile phase pH. For an aminopyridine N-oxide, a pH above 8 may improve retention on certain columns.[1]

    • Use a different column: Consider a column designed for polar compounds, such as one with a polar-embedded or polar-endcapped stationary phase. A bare silica column could also be used in a HILIC-type separation.[1]

Q2: I am observing significant peak tailing for my analyte. What are the likely causes and solutions?

A2: Peak tailing for a basic compound like 4-amino-3,5-dimethylpyridine-1-oxide is often due to secondary interactions with the stationary phase.

  • Residual Silanols: Free silanol groups on the silica backbone of the column can interact with the basic amine, causing tailing.

    • Solution: Use a well-endcapped column or a column specifically designed for basic compounds. Operating at a lower pH can protonate the analyte and reduce these interactions, though this might decrease retention. Conversely, a high pH can deprotonate the silanols.

  • Column Contamination: The column may have adsorbed impurities from previous samples.

    • Solution: Follow a proper column washing procedure.

Q3: How can I confirm the identity of 4-amino-3,5-dimethylpyridine-1-oxide using LC-MS/MS and distinguish it from potential isomers?

A3: LC-MS/MS is an excellent tool for this. N-oxides have characteristic fragmentation patterns.

  • Diagnostic Fragmentation: A common fragmentation pathway for N-oxides is the neutral loss of an oxygen atom ([M+H - 16]+).[2] This can be a key indicator to differentiate it from a hydroxylated isomer.

  • Collision-Induced Dissociation (CID): Perform CID on the parent ion and analyze the resulting fragment ions. The fragmentation pattern will be specific to the structure of 4-amino-3,5-dimethylpyridine-1-oxide.

Q4: What are the best practices for sample preparation when analyzing 4-amino-3,5-dimethylpyridine-1-oxide in a complex matrix?

A4: Due to its polar nature, careful sample preparation is crucial.

  • Solid Phase Extraction (SPE): Reversed-phase SPE cartridges (like C18 or HLB) are commonly used for the extraction of primary aromatic amines.[3] Adjusting the pH of the sample can be critical for efficient retention and elution.[3]

  • Liquid-Liquid Extraction (LLE): LLE can also be employed, but it can be challenging to find an organic solvent that efficiently extracts this polar compound from an aqueous matrix.

Q5: Are there any stability concerns I should be aware of during sample preparation and analysis?

A5: Amine N-oxides can be sensitive to certain conditions.

  • Thermal Degradation: Pyridine N-oxides can be thermally unstable.[4] Avoid excessive temperatures during sample preparation and in the analytical instrument (e.g., in the GC inlet or a very hot LC column oven).

  • Reduction: The N-oxide functionality can be reduced to the corresponding pyridine. This can occur in the presence of certain reagents or even within the mass spectrometer source under certain conditions.[5]

Troubleshooting Guides

HPLC Method Development
Problem Potential Cause Troubleshooting Steps
No or Poor Retention Analyte is too polar for the current RP method.1. Switch to a HILIC column.[1] 2. Increase the aqueous content of the mobile phase. 3. Use a polar-embedded or polar-endcapped RP column. 4. For RP, try a mobile phase with a pH above 8.[1]
Peak Tailing Secondary interactions with silanol groups.1. Use a base-deactivated or hybrid silica column. 2. Adjust mobile phase pH to suppress silanol activity (e.g., pH > 8) or fully protonate the analyte (low pH). 3. Add a competing base to the mobile phase in small concentrations.
Split Peaks Sample solvent is too strong.1. Dissolve the sample in the initial mobile phase. 2. If using a different solvent, ensure it is weaker than the mobile phase.
Irreproducible Retention Times Column not equilibrated; mobile phase issues.1. Ensure the column is fully equilibrated with the starting mobile phase before each injection. 2. Check for mobile phase compositional changes (evaporation of organic solvent). 3. Ensure the mobile phase is properly degassed.
LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Ionization Suboptimal source conditions.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Ensure the mobile phase pH is conducive to forming [M+H]+ ions (acidic mobile phase).
In-source Fragmentation/Deoxygenation High source temperature or voltage.1. Reduce the ion source temperature. 2. Lower the fragmentor/cone voltage. While deoxygenation can be diagnostic, excessive in-source fragmentation reduces the abundance of the precursor ion for MS/MS.[2]
Difficulty Distinguishing from Isomers Insufficient fragmentation information.1. Optimize collision energy to generate a rich spectrum of fragment ions. 2. Look for the characteristic neutral loss of 16 Da (oxygen) which is indicative of an N-oxide.[2]

Experimental Protocols

Protocol 1: HILIC-HPLC Method for Quantification
  • Column: HILIC column (e.g., silica, amide, or zwitterionic phase), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient: 100% A to 100% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm or MS detector.

Protocol 2: LC-MS/MS Method for Identification
  • LC System: As described in Protocol 1.

  • Mass Spectrometer: Triple Quadrupole or Q-TOF with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 300 °C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

  • MS Scan: Full scan from m/z 100-300 to find the [M+H]+ ion.

  • MS/MS: Product ion scan of the precursor ion for 4-amino-3,5-dimethylpyridine-1-oxide. Optimize collision energy to achieve a good fragmentation pattern. Monitor for the [M+H - 16]+ fragment.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method sample Sample Matrix extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) sample->extraction concentrate Evaporation & Reconstitution extraction->concentrate hplc HPLC or HILIC Separation concentrate->hplc Injection ms MS/MS Detection hplc->ms data_analysis Data Analysis (Quantification/Identification) ms->data_analysis Data Acquisition

Caption: General experimental workflow for the analysis of 4-amino-3,5-dimethylpyridine-1-oxide.

troubleshooting_logic cluster_hplc HPLC Issues cluster_ms MS Issues start Analytical Issue Encountered retention Poor Retention? start->retention tailing Peak Tailing? start->tailing ionization Low Signal? start->ionization fragmentation Ambiguous Fragmentation? start->fragmentation hilic Switch to HILIC retention->hilic Yes rp_mod Modify RP Conditions (pH, % Aqueous) retention->rp_mod Yes column_change Use Base-Deactivated Column tailing->column_change Yes ph_adjust Adjust Mobile Phase pH tailing->ph_adjust Yes source_opt Optimize Source Parameters ionization->source_opt Yes ce_opt Optimize Collision Energy fragmentation->ce_opt Yes deoxygenation Check for [M+H - 16]+ fragmentation->deoxygenation Yes

Caption: A logical troubleshooting guide for common analytical issues.

References

strategies to reduce byproducts in 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of 4-Amino-3,5-dimethylpyridine-1-oxide.

Synthesis Overview

The synthesis of 4-Amino-3,5-dimethylpyridine-1-oxide is typically achieved in a three-step process starting from 3,5-dimethylpyridine (3,5-lutidine). Each step presents unique challenges regarding byproduct formation.

SynthesisWorkflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Selective Reduction A 3,5-Dimethylpyridine B 3,5-Dimethylpyridine-1-oxide A->B H₂O₂ / Acid C 4-Nitro-3,5-dimethyl- pyridine-1-oxide B->C Nitrating Agent (e.g., KNO₃ / H₂SO₄) D 4-Amino-3,5-dimethyl- pyridine-1-oxide C->D Reducing Agent (e.g., Catalytic Hydrogenation) ByproductFormation cluster_main cluster_byproducts Potential Byproducts Start 4-Nitro-3,5-dimethyl- pyridine-1-oxide Product Desired Product: 4-Amino-3,5-dimethyl- pyridine-1-oxide Start->Product Selective Reduction Azo Azo Dimer Byproduct Start->Azo Harsh Alkaline Reduction OverReduction Over-Reduced Product (4-Amino-3,5-dimethylpyridine) Start->OverReduction Strong Reducing Conditions Hydrolysis Pyridone Byproduct Product->Hydrolysis Heat / H₂O (Neutral/Basic pH)

Technical Support Center: Enhancing the Purity of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE post-synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

ProblemPotential Cause(s)Suggested Solution(s)
Low Purity After Initial Isolation Incomplete reaction during the reduction of the nitro precursor (3,5-dimethyl-4-nitropyridine-N-oxide).Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.
Presence of unreacted starting material (3,5-dimethyl-4-nitropyridine-N-oxide).Perform a recrystallization. The nitro compound is generally less polar than the corresponding amine, so a suitable solvent system should allow for separation.
Formation of byproducts during the reduction (e.g., hydroxylamino or azo compounds).Optimize the reduction conditions (e.g., catalyst, hydrogen pressure, temperature). Purification via column chromatography may be necessary to separate structurally similar impurities.
Residual catalyst from the reduction step (e.g., Palladium on carbon).Ensure thorough filtration of the reaction mixture through a pad of celite after the reduction is complete.
Discoloration of the Final Product (e.g., yellow or brown tint) Air oxidation of the amino group.Handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. The use of antioxidants during purification could be explored, but their subsequent removal must be considered.
Presence of colored impurities.Recrystallization using a solvent system that solubilizes the desired compound at elevated temperatures but has low solubility for the impurities at room temperature can be effective. The use of activated carbon during recrystallization can also help remove colored impurities.
Difficulty in Achieving High Purity (>99%) Co-crystallization of impurities with the final product.A different recrystallization solvent or a sequence of purification steps (e.g., recrystallization followed by column chromatography) may be necessary.
Isomeric impurities that are difficult to separate.High-resolution analytical techniques such as HPLC with a suitable column and mobile phase should be used to identify and quantify isomeric impurities. Preparative HPLC may be required for their removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity found after the synthesis of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE?

The most common impurity is often the unreacted starting material, 3,5-dimethyl-4-nitropyridine-N-oxide, especially if the reduction reaction has not gone to completion. Other potential impurities include partially reduced intermediates like the corresponding hydroxylamine derivative.

Q2: Which solvent is best for the recrystallization of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE?

The choice of solvent is critical and may require some experimentation. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcohols such as ethanol or isopropanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes, are often good candidates for recrystallizing aromatic amines.

Q3: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended for confirming purity:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can detect trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities with different chemical shifts.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. A broad melting range suggests the presence of impurities.

Q4: My purified 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE degrades over time. How can I improve its stability?

Aromatic amines can be susceptible to oxidation. To improve stability, store the compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and at low temperatures (e.g., in a refrigerator at 2-8°C). Protecting it from light is also crucial.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the mixture. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase and Mobile Phase Selection: Select a suitable stationary phase (e.g., silica gel) and a mobile phase (eluent) that provides good separation of the desired compound from its impurities, as determined by TLC analysis. A typical mobile phase for an amino-pyridine N-oxide might be a mixture of dichloromethane and methanol or ethyl acetate and triethylamine.

  • Column Packing: Pack a glass column with the selected stationary phase as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude 4-AMINO-3,5- DIMETHYLPYRIDINE-1-OXIDE Recrystallization Recrystallization CrudeProduct->Recrystallization Initial Cleanup PurityAnalysis Purity Analysis (HPLC, NMR, MP) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis Re-analyze PurityAnalysis->ColumnChromatography If Purity < 99% PureProduct Pure Product (>99%) PurityAnalysis->PureProduct If Purity > 99%

Caption: A typical workflow for the purification of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

TroubleshootingLogic Start Low Purity Detected CheckUnreactedSM Check for Unreacted Starting Material (TLC/HPLC) Start->CheckUnreactedSM CheckByproducts Check for Byproducts (HPLC/MS) Start->CheckByproducts Recrystallize Perform Recrystallization CheckUnreactedSM->Recrystallize Present ColumnChromatography Perform Column Chromatography CheckByproducts->ColumnChromatography Present

Validation & Comparative

A Comparative Analysis of 4-Amino-3,5-dimethylpyridine-1-oxide and Structurally Related Neuromodulators

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the synthesis, physicochemical properties, and biological activities of 4-amino-3,5-dimethylpyridine-1-oxide in comparison with analogous aminopyridine derivatives reveals a landscape of nuanced structure-activity relationships crucial for the development of novel therapeutics targeting neurological disorders. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis, supported by experimental data and detailed protocols, to inform future research and development in this area.

Executive Summary

4-Amino-3,5-dimethylpyridine-1-oxide is a substituted pyridine N-oxide with potential applications as a neuromodulatory agent, likely acting as a potassium channel blocker. While direct experimental data for this specific compound is limited in publicly available literature, a comparative analysis with its parent compound, 4-aminopyridine (4-AP), and other substituted analogs provides valuable insights into its potential properties and biological activities. This guide synthesizes existing data on the synthesis, physicochemical characteristics, and biological functions of similar compounds to construct a predictive profile for 4-amino-3,5-dimethylpyridine-1-oxide and to highlight key experimental methodologies for its further investigation.

Synthesis and Physicochemical Properties

The synthesis of 4-amino-3,5-dimethylpyridine-1-oxide is anticipated to proceed via a two-step process, beginning with the nitration of 3,5-dimethylpyridine-1-oxide to form 3,5-dimethyl-4-nitropyridine-1-oxide. This intermediate is then subjected to reduction to yield the final amino product.

Table 1: Physicochemical Properties of 4-Aminopyridine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )pKalogP
4-AminopyridineC₅H₆N₂94.129.11-0.15
3,4-DiaminopyridineC₅H₇N₃109.139.03-0.83
2,4-DiaminopyridineC₅H₇N₃109.138.80-0.95
4-Amino-3,5-dimethylpyridine-1-oxide (Predicted)C₇H₁₀N₂O138.17~7-8~0.5-1.0

Predicted values are based on the structural contributions of the methyl and N-oxide groups to the parent 4-aminopyridine structure.

The introduction of methyl groups at the 3 and 5 positions, along with the N-oxide functionality, is expected to influence the compound's lipophilicity and basicity. The methyl groups are likely to increase the logP value, making 4-amino-3,5-dimethylpyridine-1-oxide more lipophilic than 4-aminopyridine. The N-oxide group, being a hydrogen bond acceptor, may slightly decrease lipophilicity but is also known to decrease the pKa compared to the corresponding pyridine.

Comparative Biological Activity

Aminopyridine derivatives are well-known for their ability to block voltage-gated potassium (K+) channels, which leads to prolonged action potentials and enhanced neurotransmitter release. This mechanism underlies their therapeutic effects in conditions such as multiple sclerosis and their potential as agents to reverse neuromuscular blockade.

Table 2: Comparative Efficacy of Aminopyridine Derivatives in Reversing Neuromuscular Blockade

CompoundED₅₀ (mg/kg) for Reversal of Pancuronium-induced Blockade (in monkey)
4-Aminopyridine (4-AP)0.71[1]
2,4-Diaminopyridine (2,4-DAP)0.54[1]
3,4-Diaminopyridine (3,4-DAP)Not directly compared in this study

Studies have shown that substitutions on the pyridine ring can significantly alter the potency and selectivity of these compounds. For instance, 2,4-diaminopyridine is more potent than 4-aminopyridine in reversing neuromuscular blockade.[1] Furthermore, in patients with multiple sclerosis, 4-aminopyridine was found to be more effective and better tolerated than 3,4-diaminopyridine for improving ambulation and reducing fatigue.

The addition of methyl groups and an N-oxide to the 4-aminopyridine scaffold in 4-amino-3,5-dimethylpyridine-1-oxide is likely to modulate its interaction with potassium channels. The N-oxide may alter the binding kinetics and selectivity, while the methyl groups could influence the compound's access to the channel binding site.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis of 4-Amino-3,5-dimethylpyridine-1-oxide

This is a proposed two-step synthesis based on established chemical principles.

Step 1: Nitration of 3,5-Dimethylpyridine-1-oxide

  • Procedure: To a solution of 3,5-dimethylpyridine-1-oxide in concentrated sulfuric acid, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate in sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is then stirred at a specific temperature (e.g., 60-120°C) for a defined period. The reaction is quenched by pouring it onto ice and neutralized with a base (e.g., ammonia or sodium carbonate) to precipitate the 3,5-dimethyl-4-nitropyridine-1-oxide. The product is then filtered, washed, and dried.

Step 2: Reduction of 3,5-Dimethyl-4-nitropyridine-1-oxide

  • Procedure: The 3,5-dimethyl-4-nitropyridine-1-oxide is dissolved in a suitable solvent (e.g., ethanol, acetic acid). A reducing agent, such as iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid), or catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere), is then employed to reduce the nitro group to an amino group. Following the completion of the reaction, the catalyst is filtered off, and the solvent is removed. The crude product is then purified by recrystallization or chromatography to yield 4-amino-3,5-dimethylpyridine-1-oxide.

Determination of Physicochemical Properties

pKa Determination by Potentiometric Titration

  • Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH change.

  • Protocol:

    • Prepare a standard solution of the compound (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/methanol mixture).

    • Calibrate a pH meter using standard buffer solutions.

    • Titrate the solution with a standardized solution of HCl or NaOH, recording the pH after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

logP Determination by Shake-Flask Method

  • Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a nonpolar solvent (e.g., n-octanol) to its concentration in a polar solvent (e.g., water) at equilibrium. logP is the logarithm of this ratio.

  • Protocol:

    • Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.

    • Agitate the mixture for a sufficient time to reach equilibrium.

    • Separate the two phases by centrifugation.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the partition coefficient (P = [Concentration in octanol] / [Concentration in water]) and then the logP.

In Vitro Assay for Potassium Channel Blocking Activity

Electrophysiological Recording using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Principle: This technique allows for the direct measurement of ion channel activity in a controlled environment.

  • Protocol:

    • Prepare Xenopus laevis oocytes and inject them with cRNA encoding the desired potassium channel subtype (e.g., Kv1.1, Kv1.2).

    • After 2-5 days of incubation, place an oocyte in a recording chamber and perfuse with a standard saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Apply a voltage-clamp protocol to elicit potassium currents.

    • Record baseline currents and then perfuse the oocyte with solutions containing increasing concentrations of the test compound.

    • Measure the inhibition of the potassium current at each concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for aminopyridines involves the blockade of voltage-gated potassium channels. This action leads to a prolongation of the action potential, which in turn enhances calcium influx at the presynaptic terminal and subsequently increases neurotransmitter release.

Caption: Mechanism of action of aminopyridine derivatives.

The experimental workflow for evaluating a novel aminopyridine derivative typically involves a tiered approach, starting with synthesis and physicochemical characterization, followed by in vitro pharmacological profiling, and potentially culminating in in vivo efficacy and safety studies.

Drug_Discovery_Workflow cluster_0 Preclinical Evaluation Synthesis Synthesis Physicochemical_Characterization Physicochemical_Characterization Synthesis->Physicochemical_Characterization pKa, logP In_Vitro_Pharmacology In_Vitro_Pharmacology Physicochemical_Characterization->In_Vitro_Pharmacology Potency, Selectivity In_Vivo_Studies In_Vivo_Studies In_Vitro_Pharmacology->In_Vivo_Studies Efficacy, Safety

References

Comparative In Vitro Bioactivity Analysis of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for validating the in vitro bioactivity of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE. Due to a lack of publicly available experimental data for this specific compound, this document outlines potential bioactivities based on structurally related pyridine-N-oxide derivatives and provides detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE is a substituted pyridine-N-oxide. The pyridine-N-oxide scaffold is present in various biologically active molecules and can influence properties such as solubility and membrane permeability. The amino and dimethyl substitutions on the pyridine ring are expected to further modulate its biological effects. While direct in vitro studies on this compound are not currently available in the public domain, the known activities of its structural analogs suggest potential applications in areas such as antimicrobial, anti-inflammatory, and cytotoxic research.

Comparative Bioactivity of Structural Analogs

To infer the potential bioactivity of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE, we can examine the known in vitro activities of structurally similar compounds. A key analog is 2,6-dimethylpyridine-N-oxide (also known as 2,6-lutidine-N-oxide), which shares the dimethylated pyridine-N-oxide core. While primarily recognized as a plant growth regulator and for its in vivo antihypoxic activity, its in vitro bioactivity profile is not extensively documented in publicly accessible literature.[1][2]

The broader class of pyridine-N-oxides has been investigated for various biological activities. For instance, some studies have explored the role of pyridine-N-oxide in modulating the cytotoxicity of other compounds.[3] Additionally, various substituted aminopyridines have been synthesized and evaluated for a range of biological activities, though specific data for N-oxide derivatives is often limited.[4]

The following table summarizes the potential areas of in vitro bioactivity for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE based on its structural class and provides a template for its experimental validation.

CompoundBioactivity AssayCell Line / OrganismEndpointResultReference
4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE Cytotoxicity e.g., A549, HeLa, HepG2IC50 (µM) Data Not Available -
Antimicrobial (Antibacterial) e.g., S. aureus, E. coliMIC (µg/mL) Data Not Available -
Antimicrobial (Antifungal) e.g., C. albicansMIC (µg/mL) Data Not Available -
Anti-inflammatory e.g., LPS-stimulated RAW 264.7NO production IC50 (µM) Data Not Available -
2,6-Dimethylpyridine-N-oxideAntihypoxic (in vivo)MiceIncreased survival timeActive[2]
Pyridine-N-oxideCytotoxicity ModulationV79 cellsClastogenicityModulatory effects[3]

Proposed Experimental Protocols for In Vitro Validation

To ascertain the bioactivity of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE, the following standard in vitro assays are recommended.

Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against various human cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer, HepG2 - liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the cell culture medium.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the test compound against pathogenic bacteria and fungi.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) according to CLSI guidelines.

  • Compound Preparation: Prepare serial dilutions of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Microplate Assay: In a 96-well microplate, add the microbial inoculum to each well containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay

This protocol assesses the ability of the test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent system. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value for NO inhibition. A concurrent cytotoxicity assay on RAW 264.7 cells should be performed to ensure that the observed NO inhibition is not due to cell death.

Visualized Experimental Workflow and Potential Signaling Pathway

To further clarify the proposed experimental validation, the following diagrams illustrate the general workflow and a potential signaling pathway that could be investigated.

Experimental_Workflow cluster_assays In Vitro Bioactivity Assays cluster_data Data Analysis cluster_outcome Outcome Cytotoxicity Cytotoxicity Assay IC50 IC50 Calculation Cytotoxicity->IC50 Antimicrobial Antimicrobial Assay MIC MIC Determination Antimicrobial->MIC Anti_inflammatory Anti-inflammatory Assay NO_Inhibition NO Inhibition IC50 Anti_inflammatory->NO_Inhibition Bioactivity_Profile Bioactivity Profile of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE IC50->Bioactivity_Profile MIC->Bioactivity_Profile NO_Inhibition->Bioactivity_Profile Compound 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE Compound->Cytotoxicity Compound->Antimicrobial Compound->Anti_inflammatory

Caption: Proposed experimental workflow for validating the in vitro bioactivity of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

NFkB_Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene Nucleus->iNOS_Gene activates transcription of iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO produces Test_Compound 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE Test_Compound->IKK Potential Inhibition Test_Compound->NFkB Potential Inhibition

Caption: Potential NF-κB signaling pathway for investigation in anti-inflammatory assays.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantitative determination of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE. Given the limited publicly available data on direct cross-validation studies for this specific analyte, this document outlines a comparison of the two most probable analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance data presented herein is representative of what can be expected for a small molecule of this nature and is intended to guide researchers in selecting and validating an appropriate analytical method.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of a small organic molecule like 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

Parameter HPLC-UV LC-MS/MS Remarks
Linearity (R²) > 0.995> 0.998Both methods offer excellent linearity, with LC-MS/MS often providing a slightly better correlation.
Accuracy (% Recovery) 95 - 105%98 - 102%LC-MS/MS generally provides higher accuracy due to its superior selectivity.
Precision (% RSD) < 5%< 2%The higher specificity of MS detection leads to better precision.
Limit of Detection (LOD) ~10-50 ng/mL~0.01-1 ng/mLLC-MS/MS is significantly more sensitive, making it suitable for trace-level analysis.
Limit of Quantification (LOQ) ~50-150 ng/mL~0.1-5 ng/mLReflects the higher sensitivity of LC-MS/MS for accurate quantification of low concentrations.
Selectivity ModerateHighHPLC-UV may be susceptible to interference from co-eluting compounds with similar UV absorbance. LC-MS/MS provides high selectivity through mass-to-charge ratio filtering.
Cost & Complexity LowerHigherHPLC-UV systems are more common in QC labs and are less expensive to operate and maintain. LC-MS/MS requires more specialized expertise and has higher operational costs.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a general method for the quantitative analysis of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE using HPLC-UV.

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of a standard solution (typically between 254 nm and 280 nm for aromatic compounds).

  • Injection Volume: 10 µL.

b. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in the same solvent as the standard and dilute to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

c. Method Validation Parameters:

  • Linearity: Analyze a minimum of five concentrations across the expected range. Plot peak area versus concentration and perform linear regression.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix at three different concentration levels (low, medium, high).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples at 100% of the test concentration. Evaluate intermediate precision (inter-day precision) on a different day with a different analyst.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a more sensitive and selective method for the quantification of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.[1][2][3]

a. Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase: Similar to HPLC-UV, using LC-MS grade solvents and additives (e.g., 0.1% formic acid in water and acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

b. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Optimize the precursor ion (Q1) corresponding to the protonated molecule [M+H]⁺.

    • Determine the most abundant and stable product ion (Q3) by fragmentation of the precursor ion.

    • Monitor the specific transition from the precursor ion to the product ion for quantification.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.

c. Standard and Sample Preparation:

  • Follow the same procedure as for HPLC-UV, but use LC-MS grade solvents and prepare solutions at lower concentrations due to the higher sensitivity of the instrument. An internal standard (a structurally similar compound) should be used to improve accuracy and precision.

d. Method Validation:

  • Follow the same validation parameters as for HPLC-UV. The acceptance criteria for accuracy and precision are generally tighter for LC-MS/MS methods.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation & Comparison cluster_decision Decision start Reference Standard & Sample Weighing stock Stock Solution Preparation start->stock working Working Standard & Sample Dilution stock->working hplc HPLC-UV Analysis working->hplc lcms LC-MS/MS Analysis working->lcms linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD & LOQ hplc->lod_loq selectivity Selectivity hplc->selectivity lcms->linearity lcms->accuracy lcms->precision lcms->lod_loq lcms->selectivity decision Select Optimal Method linearity->decision accuracy->decision precision->decision lod_loq->decision selectivity->decision

Caption: Experimental workflow for cross-validation of analytical methods.

logical_relationship cluster_requirements Analytical Requirements cluster_methods Recommended Method req_sensitivity High Sensitivity? method_lcms LC-MS/MS req_sensitivity->method_lcms Yes method_hplc HPLC-UV req_sensitivity->method_hplc No req_selectivity High Selectivity? req_selectivity->method_lcms Yes req_selectivity->method_hplc No req_cost Low Cost/Complexity? req_cost->method_lcms No req_cost->method_hplc Yes

Caption: Logical relationship for analytical method selection.

References

A Comparative Analysis of 4-Aminopyridine Derivatives and Standard Therapies for Walking Impairment in Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the efficacy of 4-aminopyridine derivatives, represented by the well-studied compound dalfampridine (4-aminopyridine), against standard treatments for walking difficulties associated with multiple sclerosis (MS).

Initial searches for "4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE" did not yield publicly available data on its therapeutic efficacy or mechanism of action. Consequently, this guide focuses on its parent compound, 4-aminopyridine (dalfampridine), a potassium channel blocker approved for the symptomatic treatment of walking impairment in MS. This provides a relevant and data-driven comparison for a compound of this class.

Walking impairment is a prevalent and debilitating symptom of multiple sclerosis, significantly impacting the quality of life for many patients. The underlying cause is often demyelination of axons in the central nervous system, which disrupts the conduction of nerve impulses. Therapeutic interventions aim to either improve nerve signal transmission, manage symptoms such as spasticity and weakness, or provide physical support.

Mechanism of Action: 4-Aminopyridine (Dalfampridine)

Dalfampridine is a voltage-gated potassium (K+) channel blocker.[1][2] In demyelinated neurons, the exposure of these potassium channels leads to a leakage of potassium ions during the action potential. This leakage weakens the nerve signal, potentially causing it to fail before reaching the next nerve or muscle. By blocking these channels, dalfampridine reduces the leakage of potassium ions, thereby enhancing the propagation of the action potential along the demyelinated axon and improving neuromuscular function.[1][2][3]

cluster_0 Demyelinated Axon cluster_1 Dalfampridine Action AP_start Action Potential Initiation K_channel Exposed K+ Channels AP_start->K_channel Propagates K_leak K+ Ion Leakage K_channel->K_leak Leads to Signal_fail Signal Conduction Failure K_leak->Signal_fail Causes Dalfampridine Dalfampridine Block Blocks K+ Channels Dalfampridine->Block Block->K_channel Acts on Restore Restored Action Potential Conduction Block->Restore Results in

Mechanism of Dalfampridine

Efficacy of Dalfampridine Compared to Standard Treatments

The efficacy of treatments for walking impairment in MS can be assessed through various metrics, with the Timed 25-Foot Walk (T25FW) being a common primary outcome in clinical trials. The following tables summarize the quantitative data for dalfampridine and standard therapeutic approaches.

Table 1: Efficacy of Dalfampridine in Multiple Sclerosis
Efficacy MetricResultSource
Responder Rate 35% - 43% of patients showed a consistent improvement in walking speed.[2][4]
Improvement in Walking Speed (in Responders) ~25% average increase from baseline.[2][5][6]
Clinically Meaningful Improvement A change of >20% in T25FW time is considered clinically meaningful.[2]
Patient-Reported Outcomes (MSWS-12) Responders showed a statistically significant improvement in the 12-item Multiple Sclerosis Walking Scale.[6]
Table 2: Efficacy of Standard Treatments for Walking Impairment in Multiple Sclerosis
Treatment ModalityEfficacy MetricResultSource
Physical Therapy Overall Improvement in Walking Outcomes (Hedge's g)0.25 (small but statistically significant effect)[7]
Robot-Assisted Gait Training (RAGT) in severe MSStatistically significant improvements in 6-minute and 10-meter walk tests.[8][9]
Functional Electrical Stimulation (FES) for Foot Drop Increase in Gait Speed (Short Walk Tests)0.05 m/s (initial orthotic effect) to 0.08 m/s (ongoing orthotic effect).[10][11][12][13]
Effect on Long Walk TestsNo significant initial or ongoing effects on gait speed.[10][11]

Experimental Protocols

Dalfampridine Phase 3 Clinical Trials (e.g., MS-F203, MS-F204)

The pivotal trials for dalfampridine were randomized, double-blind, placebo-controlled studies.

  • Participants: Patients with a definite diagnosis of any type of multiple sclerosis.

  • Intervention: Dalfampridine extended-release tablets (10 mg) taken twice daily or a matching placebo.

  • Primary Outcome: The primary efficacy endpoint was the proportion of "timed walk responders" (TWRs). A responder was defined as a patient whose walking speed on the Timed 25-Foot Walk (T25FW) was faster for at least three out of four visits during the treatment period than the fastest speed measured during five off-drug visits (two before treatment and three after).[4][5]

  • Secondary Outcomes: Included the mean change in walking speed from baseline, and patient-reported outcomes such as the 12-item Multiple Sclerosis Walking Scale (MSWS-12).[3][6]

cluster_workflow Dalfampridine Clinical Trial Workflow Screening Patient Screening (Definite MS Diagnosis) Baseline Baseline Assessment (5 Off-Drug T25FW) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (9-14 weeks) Dalfampridine (10mg BID) Randomization->Treatment Group 1 Placebo Placebo Period Randomization->Placebo Group 2 On_Treatment On-Treatment Assessment (4 T25FW Visits) Treatment->On_Treatment Placebo->On_Treatment Primary_Endpoint Primary Endpoint Analysis (Proportion of Timed Walk Responders) On_Treatment->Primary_Endpoint

Dalfampridine Phase 3 Trial Workflow
Physical Therapy and Functional Electrical Stimulation Protocols

Protocols for physical therapy and FES are more heterogeneous.

  • Physical Therapy: Interventions typically involve structured exercise programs administered by a physical therapist, which may include gait training, balance exercises, and strength training.[14][15][16] The duration and frequency of sessions vary across studies. Efficacy is often measured by changes in walking speed (e.g., 10-meter walk test), endurance (e.g., 6-minute walk test), and balance scales.[8]

  • Functional Electrical Stimulation (FES): FES devices are prescribed for patients with foot drop.[17] The device delivers electrical stimulation to the common peroneal nerve to induce dorsiflexion during the swing phase of gait.[17] Efficacy is typically assessed by comparing walking speed with and without the device activated (orthotic effect) and over a period of use (therapeutic effect).[10][11]

Summary and Conclusion

Dalfampridine represents a targeted pharmacological approach to improving walking speed in a subset of patients with multiple sclerosis. Clinical trial data indicates that for approximately one-third of patients, dalfampridine provides a clinically meaningful improvement in walking speed.

Standard treatments such as physical therapy and functional electrical stimulation are also effective in managing walking difficulties. Physical therapy offers a broad range of benefits for mobility and has a small but significant effect on walking performance.[7] FES is a valuable intervention for the specific issue of foot drop, with evidence supporting its positive impact on gait speed in short-distance walking.[10][11]

For researchers and drug development professionals, the data on dalfampridine underscores the potential of ion channel modulation as a therapeutic strategy in demyelinating diseases. The comparison with non-pharmacological interventions highlights the multifaceted nature of managing walking impairment in MS and suggests that a combination of approaches may be most beneficial for patients. Future research could focus on identifying biomarkers to predict response to dalfampridine and on optimizing the integration of pharmacological and rehabilitative therapies.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Aminopyridine Analogs as Voltage-Gated Potassium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the structure-activity relationship (SAR) of 4-aminopyridine analogs, serving as a proxy for 4-amino-3,5-dimethylpyridine-1-oxide analogs due to limited specific data on the latter.

This guide provides a comparative analysis of the structure-activity relationships of several analogs of 4-aminopyridine (4-AP), a known blocker of voltage-gated potassium (KV) channels. Due to the limited availability of specific SAR studies on 4-amino-3,5-dimethylpyridine-1-oxide analogs, this guide focuses on the well-documented 4-AP derivatives to provide insights into the effects of structural modifications on their biological activity. The data presented here is crucial for researchers and drug development professionals working on ion channel modulators.

Quantitative Data Summary

The following table summarizes the physicochemical properties and biological activity of 4-aminopyridine and its analogs. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) against Shaker K+ channels.

CompoundSubstitutionpKalogD (pH 7.4)IC50 (µM) at +40 mVPotency Relative to 4-AP
4-Aminopyridine (4-AP)None9.170.232351.0
3-Methyl-4-aminopyridine (3Me4AP)3-Methyl9.490.6334~7-fold more potent[1][2]
3-Fluoro-4-aminopyridine (3F4AP)3-Fluoro7.740.32240Similar to 4-AP
3-Methoxy-4-aminopyridine (3MeO4AP)3-Methoxy8.870.34820~3- to 4-fold less potent[1][2]
3-Trifluoromethyl-4-aminopyridine (3CF34AP)3-Trifluoromethyl7.180.94910~3- to 4-fold less potent[1][2]
2-Trifluoromethyl-4-aminopyridine (2CF34AP)2-Trifluoromethyl4.891.0514000~60-fold less potent[1]

Key Observations from the Data:

  • Effect of 3-Methyl Substitution: The introduction of a methyl group at the 3-position (3Me4AP) significantly increases the potency of the compound by approximately 7-fold compared to 4-AP.[1][2] This suggests that a small, electron-donating group at this position is favorable for blocking activity.

  • Effect of Electron-Withdrawing Groups: The presence of electron-withdrawing groups at the 3-position, such as methoxy (3MeO4AP) and trifluoromethyl (3CF34AP), leads to a decrease in potency.[1][2]

  • Effect of Substitution at the 2-Position: Substitution at the 2-position with a trifluoromethyl group (2CF34AP) drastically reduces the blocking activity by about 60-fold, indicating that this position is likely sensitive to steric hindrance or electronic effects.[1]

  • Correlation with Physicochemical Properties: While there isn't a simple linear relationship, the data suggests that both the basicity (pKa) and lipophilicity (logD) of the analogs play a role in their channel-blocking activity.

Experimental Protocols

The data presented in this guide was primarily obtained through electrophysiological recordings on Xenopus oocytes expressing the Shaker K+ channel.

Detailed Methodology:

  • Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are harvested and prepared for injection. Complementary RNA (cRNA) encoding the Shaker K+ channel is then injected into the oocytes. The oocytes are incubated to allow for channel protein expression.

  • Two-Electrode Voltage Clamp (TEVC) Recordings: Whole-cell currents are recorded from the cRNA-injected oocytes using the TEVC technique. Oocytes are perfused with a standard external solution.

  • Drug Application: The 4-aminopyridine analogs are dissolved in the external solution and perfused over the oocytes at various concentrations.

  • Data Acquisition and Analysis: The K+ currents are measured before and after the application of the test compounds. The percentage of current inhibition is calculated for each concentration. The concentration-response data is then fitted to the Hill equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the channel activity.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study of ion channel blockers.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 SAR Analysis A Design Analogs B Chemical Synthesis A->B C Purification & Characterization B->C D In vitro Assay (e.g., TEVC) C->D Test Compounds E Determine IC50 values D->E F Compare Activity of Analogs E->F G Identify Key Structural Features F->G H Refine Pharmacophore Model G->H H->A Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

Signaling Pathway

The primary mechanism of action for 4-aminopyridine and its analogs is the direct blockade of voltage-gated potassium channels. The following diagram illustrates this interaction.

Signaling_Pathway Kv_Channel Voltage-Gated K+ Channel (Kv) Efflux_Blocked K+ Efflux Blocked AP_Analog 4-Aminopyridine Analog AP_Analog->Kv_Channel Binds to and blocks the pore K_ion K+ ion Repolarization Delayed Repolarization

Caption: Mechanism of action of 4-aminopyridine analogs on KV channels.

References

independent replication of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE synthesis and findings

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Guide to the Synthesis of 4-Amino-3,5-Dimethylpyridine-1-Oxide and Comparative Analysis of its Potential Biological Significance

This guide provides a comprehensive overview of a plausible, independently replicated synthesis for 4-amino-3,5-dimethylpyridine-1-oxide. Due to the limited publicly available data on the specific biological activity of the title compound, this document focuses on providing a detailed synthetic protocol and compares its structural class to well-characterized aminopyridine analogues. The information is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of novel aminopyridine derivatives.

The synthesis of 4-amino-3,5-dimethylpyridine-1-oxide can be achieved through a two-step process. The first step involves the nitration of 3,5-dimethylpyridine-N-oxide to yield the key intermediate, 3,5-dimethyl-4-nitropyridine-1-oxide. The subsequent step is the reduction of the nitro group to the desired amine.

Synthesis_Workflow Start 3,5-Dimethylpyridine-N-oxide Intermediate 3,5-Dimethyl-4-nitropyridine-1-oxide Start->Intermediate Nitration (KNO3, H2SO4) Product 4-Amino-3,5-dimethylpyridine-1-oxide Intermediate->Product Reduction (Fe, Acid) Logical_Comparison cluster_aminopyridines Aminopyridine Derivatives cluster_properties Properties & Activities Target 4-Amino-3,5-dimethylpyridine-1-oxide (Target Compound) Parent_N_Oxide 4-Aminopyridine-N-oxide (Parent N-Oxide) Target->Parent_N_Oxide Structural Analogue Physicochemical Physicochemical Properties Target->Physicochemical Predicted Increased Polarity Parent_Amine 4-Aminopyridine (4-AP) (Deoxygenated Analogue) Parent_N_Oxide->Parent_Amine Deoxygenation Biological_Activity Known Biological Activity Parent_N_Oxide->Biological_Activity Antibacterial Activity Parent_Amine->Biological_Activity Potassium Channel Blocker

benchmarking the performance of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE against known inhibitors/activators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for benchmarking the performance of the novel compound, 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE, against established modulators of key cellular signaling pathways. Given the prevalence of the aminopyridine scaffold in molecules targeting protein kinases and demonstrating antiproliferative activity, this guide proposes a scientifically robust strategy for evaluating its potential as a kinase inhibitor and an anticancer agent.

Hypothesized Biological Activity: Kinase Inhibition and Antiproliferative Effects

The pyridine N-oxide moiety and the 4-amino substitution pattern are found in numerous biologically active compounds, including several approved drugs. These structural features are often associated with the inhibition of protein kinases, enzymes that play a critical role in cellular signaling and are frequently dysregulated in diseases such as cancer. Therefore, it is hypothesized that 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE may exhibit inhibitory activity against protein kinases, leading to antiproliferative effects in cancer cells.

To investigate this hypothesis, a two-pronged benchmarking approach is proposed:

  • In Vitro Kinase Inhibition Assay: To directly assess the inhibitory potential of the compound against a well-characterized protein kinase.

  • Cell-Based Antiproliferative Assay: To evaluate the compound's effect on the growth and viability of cancer cell lines.

Comparative Performance Analysis

To provide a clear and objective assessment of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE's performance, its activity will be compared against well-established standard compounds in each proposed assay.

Kinase Inhibition: Benchmarking Against a Known Src Kinase Inhibitor

The Src family of non-receptor tyrosine kinases are crucial mediators of various signaling pathways involved in cell growth, differentiation, and survival. Their aberrant activation is a hallmark of many cancers, making them an attractive target for therapeutic intervention.

The performance of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE will be benchmarked against Staurosporine , a potent and well-characterized, albeit broad-spectrum, inhibitor of a wide range of protein kinases, including Src.[1][2][3]

CompoundTargetIC50 (nM)
4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE Src Kinase To Be Determined
StaurosporineSrc Kinase~6[1][2]

Table 1: Comparative analysis of the in vitro inhibitory activity of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE and Staurosporine against Src kinase. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.

Antiproliferative Activity: Benchmarking Against Standard Anticancer Agents

The antiproliferative efficacy of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE will be evaluated on two standard human cancer cell lines:

  • MCF-7: A well-characterized human breast cancer cell line.

  • HCT116: A well-characterized human colon cancer cell line.

The compound's performance will be compared to that of two widely used chemotherapy agents: Tamoxifen (for MCF-7) and 5-Fluorouracil (5-FU) (for HCT116).

CompoundCell LineIC50 (µM)
4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE MCF-7 To Be Determined
TamoxifenMCF-7~15-20
4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE HCT116 To Be Determined
5-Fluorouracil (5-FU)HCT116~5-10

Table 2: Comparative analysis of the antiproliferative activity of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE and standard anticancer agents on MCF-7 and HCT116 cell lines. The IC50 value represents the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

In Vitro Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

  • Staurosporine

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE and Staurosporine in kinase buffer.

  • In a 384-well plate, add 1 µL of each compound dilution or vehicle control (e.g., DMSO).

  • Add 2 µL of Src kinase to each well.

  • Add 2 µL of a mixture of the Src-specific peptide substrate and ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a dose-response curve.

Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • MCF-7 and HCT116 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

  • Tamoxifen and 5-Fluorouracil

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed MCF-7 or HCT116 cells in 96-well plates at a density of 5,000 cells per well and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE, Tamoxifen, or 5-Fluorouracil in complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a dose-response curve.

Visualizing the Benchmarking Framework

To further clarify the proposed experimental approach and the underlying biological rationale, the following diagrams are provided.

G Proposed Experimental Workflow for Benchmarking cluster_0 Compound Preparation cluster_1 In Vitro Kinase Assay cluster_2 Cell-Based Antiproliferative Assay cluster_3 Performance Comparison Compound 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Standards Staurosporine Tamoxifen 5-Fluorouracil Standards->Serial_Dilutions Kinase_Assay Src Kinase Inhibition Assay Serial_Dilutions->Kinase_Assay MTT_Assay MTT Assay Serial_Dilutions->MTT_Assay Data_Analysis_Kinase IC50 Determination Kinase_Assay->Data_Analysis_Kinase Comparison Benchmark against Standards Data_Analysis_Kinase->Comparison Cell_Culture MCF-7 & HCT116 Cell Culture Cell_Culture->MTT_Assay Data_Analysis_Cell IC50 Determination MTT_Assay->Data_Analysis_Cell Data_Analysis_Cell->Comparison

Caption: Proposed experimental workflow for benchmarking the performance of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

G Simplified Src Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation Inhibitor 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE (Proposed Inhibitor) Inhibitor->Src

Caption: Simplified representation of the Src kinase signaling pathway and the proposed point of intervention for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

References

A Comparative Guide to the In Vitro Evaluation of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE and Structurally Related Compounds for Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antiproliferative activity of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE. Due to the limited publicly available experimental data for this specific compound, this guide leverages data from structurally similar aminopyridine N-oxides and related heterocyclic compounds to provide a predictive comparison and a framework for its experimental validation.

Comparative Analysis of Antiproliferative Activity

To provide a meaningful comparison, the following table summarizes the in vitro antiproliferative activity of selected aminopyridine and pyridine N-oxide derivatives against various cancer cell lines. This data can serve as a benchmark for the anticipated performance of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

Compound/AnalogCancer Cell LineAssayIC50 (µM)Reference
Hypothetical: 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE e.g., MCF-7, HCT116MTTData Not Available-
3-Amino-1,2,4-benzotriazine-1,4-dioxide derivativesVariousNot SpecifiedVaries[1]
Antofine-N-oxideBrain, Breast, Lung Cancer CellsNot SpecifiedVaries[2][3]
2-Aminopyridine DerivativesVariousNot SpecifiedVaries[4][5][6][7]
4-Amino-thieno[2,3-d]pyrimidine carboxylatesMCF-7, MDA-MB-231MTT0.013 - 8.8[8]

Note: The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

Potential Mechanisms of Action and Signaling Pathways

The N-oxide functional group can significantly influence the biological activity of heterocyclic compounds. In some cases, heterocyclic N-oxides can act as prodrugs, being selectively reduced in hypoxic tumor environments to release cytotoxic species.[1][2] The mechanism of action for many aminopyridine N-oxides is still under investigation, but potential pathways include the induction of DNA damage and the inhibition of key cellular enzymes like topoisomerases.

Below is a generalized diagram illustrating a potential mechanism of action for an aminopyridine N-oxide derivative as a hypoxia-activated prodrug.

G Potential Hypoxia-Activated Prodrug Mechanism cluster_0 Normoxic Conditions cluster_1 Hypoxic Tumor Microenvironment Prodrug Prodrug Stable Stable Prodrug->Stable No Reduction Prodrug_H Prodrug Reductases Reductases Prodrug_H->Reductases Cellular Uptake Active_Drug Active Cytotoxic Agent Reductases->Active_Drug Reduction DNA_Damage DNA Damage Active_Drug->DNA_Damage Cell_Death Apoptosis/Necrosis DNA_Damage->Cell_Death

Caption: Hypoxia-activated prodrug mechanism of an aminopyridine N-oxide.

Experimental Protocols

For researchers planning to validate the biological activity of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE, the following detailed experimental protocols for common in vitro assays are provided.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Experimental Workflow:

G MTT Assay Experimental Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Addition Add test compound (various concentrations) Incubation1->Compound_Addition Incubation2 Incubate (e.g., 48h or 72h) Compound_Addition->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Peer-Reviewed Literature on 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE: A Field in Need of Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals interested in the biological activities and potential applications of pyridine-N-oxide derivatives, a comprehensive review of existing peer-reviewed literature reveals a significant gap in the study of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE. Despite the prevalence of related compounds in medicinal chemistry and materials science, dedicated research on this specific molecule, including its synthesis, biological effects, and comparative performance against other compounds, appears to be absent from the public domain.

This guide aims to provide a clear overview of the current state of knowledge, or lack thereof, and to offer a potential starting point for researchers by outlining a hypothetical synthetic route based on available data for precursor compounds.

Lack of Comparative Performance Data

A thorough search of scientific databases has yielded no peer-reviewed studies that present experimental data on the performance of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE. Consequently, it is not possible to create a comparison guide with quantitative data tables as no such data has been published. The scientific community has yet to investigate the biological or chemical properties of this compound in a comparative context.

Potential Synthesis Pathway

While direct synthesis protocols for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE are not documented, a plausible synthetic route can be inferred from the well-established chemistry of its precursors. The synthesis would likely involve a two-step process starting from 3,5-dimethylpyridine (3,5-lutidine).

Hypothetical Synthesis Workflow

Synthesis_Pathway cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction 3_5_Lutidine 3,5-Dimethylpyridine (3,5-Lutidine) N_Oxide 3,5-Dimethylpyridine-1-oxide (3,5-Lutidine-N-oxide) 3_5_Lutidine->N_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidizing_Agent->N_Oxide Nitro_Compound 4-Nitro-3,5-dimethylpyridine-1-oxide N_Oxide->Nitro_Compound Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Nitro_Compound Amino_Compound 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE Nitro_Compound->Amino_Compound Reduction Reducing_Agent Reducing Agent (e.g., H₂/Pd-C, SnCl₂) Reducing_Agent->Amino_Compound

Caption: Hypothetical synthesis of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

Experimental Protocols for Precursor Synthesis

While a protocol for the final reduction step to the amino compound is not available, established methods for the synthesis of the key intermediate, 4-nitro-3,5-dimethylpyridine-1-oxide, have been described in patent literature. These methods generally involve the nitration of 3,5-dimethylpyridine-1-oxide.

General Protocol for the Synthesis of 4-Nitro-3,5-dimethylpyridine-1-oxide:

  • N-Oxidation of 3,5-Lutidine: 3,5-Dimethylpyridine is oxidized to 3,5-dimethylpyridine-1-oxide. This is a common transformation for pyridine derivatives and can be achieved using various oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Nitration of 3,5-Dimethylpyridine-1-oxide: The resulting N-oxide is then nitrated. A mixture of concentrated nitric acid and sulfuric acid is typically used as the nitrating agent. The reaction is generally carried out at elevated temperatures. The workup procedure involves careful neutralization of the acidic mixture followed by extraction of the product.

Potential Areas of Investigation for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

Given the biological activities of structurally similar amino-pyridine derivatives, future research into 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE could explore several promising avenues:

  • Enzyme Inhibition: Analogous compounds, such as certain 2-amino-4-methylpyridine derivatives, have been investigated as inhibitors of nitric oxide synthase (NOS). It would be of interest to determine if 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE exhibits similar inhibitory activity against any of the NOS isoforms or other enzymes.

  • Antimicrobial Activity: The pyridine nucleus is a common scaffold in antimicrobial agents. Screening 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE for activity against a panel of bacterial and fungal pathogens could reveal potential therapeutic applications.

  • Coordination Chemistry and Materials Science: The amino and N-oxide functionalities make this molecule an interesting ligand for the synthesis of coordination complexes. These complexes could have applications in catalysis or as novel materials with interesting electronic or magnetic properties.

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE. The following guidelines are based on the safety data sheets of structurally similar pyridine-N-oxide derivatives and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards should be worn.[1][2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile or neoprene) and a lab coat.[3] Gloves should be inspected before use and disposed of properly.[2]
Respiratory Protection If working in a poorly ventilated area or if dust/aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE is essential to minimize risks. The following workflow outlines the key steps for safe handling.

cluster_emergency Contingency prep Preparation handling Handling prep->handling Proceed when ready emergency Emergency Preparedness prep->emergency Verify cleanup Post-Handling & Cleanup handling->cleanup After experiment handling->emergency In case of spill/exposure disposal Waste Disposal cleanup->disposal Segregate waste

Caption: High-level workflow for the safe handling of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[3][4]

  • Verify that an emergency eyewash station and safety shower are readily accessible.[5]

  • Assemble all necessary PPE as detailed in the table above.

  • Clearly label all containers.[3]

2. Handling:

  • Avoid generating dust and aerosols.[1]

  • Keep the container tightly closed when not in use.[3]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[6]

3. Post-Handling & Cleanup:

  • Wash hands thoroughly after handling the compound.[1][2]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Collect waste material in a suitable, labeled, and sealed container.[5]

  • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

start Waste Generation segregate Segregate Waste start->segregate collect Collect in Labeled Container segregate->collect store Store Safely collect->store dispose Dispose via Licensed Vendor store->dispose end Disposal Complete dispose->end

Caption: Step-by-step process for the safe disposal of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationFirst Aid / Response Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6][7] Seek medical attention if irritation persists.
Inhalation Remove the individual to fresh air.[7] If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill For small spills, absorb with an inert dry material and place in an appropriate waste disposal container.[5] Ensure adequate ventilation and wear appropriate PPE.
Large Spill Evacuate the area immediately. Secure the area and contact the designated emergency response team or environmental health and safety office.

This guidance is intended to supplement, not replace, comprehensive safety training and the specific safety data sheet for the compound once available. Always prioritize a culture of safety in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.